Product packaging for Lapaquistat(Cat. No.:CAS No. 189059-71-0)

Lapaquistat

Cat. No.: B1674497
CAS No.: 189059-71-0
M. Wt: 603.1 g/mol
InChI Key: HDGUKVZPMPJBFK-LEAFIULHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lapaquistat is under investigation in clinical trial NCT00256178 (Efficacy of this compound Acetate and Simvastatin in Subjects With Primary Dyslipidemia.).
This compound is an inhibitor of squalene synthase, an enzyme downstream of HMG-CoA reductase in the synthesis of cholesterol. Squalene synthase catalyzes the dimerization of farnesyl-pyrophosphate to squalene, the first step in the cholesterol biosynthetic pathway that is solely committed to the production of cholesterol. Development of this agent was haulted do to potential hepatic toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39ClN2O8 B1674497 Lapaquistat CAS No. 189059-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGUKVZPMPJBFK-LEAFIULHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189059-71-0
Record name Lapaquistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189059-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lapaquistat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lapaquistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAPAQUISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lapaquistat: A Technical Guide to its Mechanism of Action in Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting an enzymatic step committed solely to sterol production, this compound was developed as an alternative to statins for the management of hypercholesterolemia. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It details the experimental protocols used to characterize its inhibitory effects and presents quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical and cellular effects. While clinical development was halted due to hepatic safety concerns at higher doses, the extensive research on this compound offers valuable insights into the therapeutic potential and challenges of targeting squalene synthase.

Introduction to this compound and its Target: Squalene Synthase

This compound acetate is the prodrug of the active metabolite, T-91485, which acts as a competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] Unlike HMG-CoA reductase, the target of statins, squalene synthase is located further downstream in the pathway.[1] This specific point of intervention was hypothesized to reduce cholesterol levels without depleting essential non-sterol isoprenoids derived from FPP, such as coenzyme Q10, potentially avoiding some of the side effects associated with statins.[3]

Mechanism of Action: Inhibition of the Cholesterol Synthesis Pathway

This compound's primary mechanism of action is the competitive inhibition of squalene synthase. This blockade prevents the conversion of FPP to squalene, thereby reducing the intracellular pool of cholesterol. The reduction in hepatic cholesterol levels leads to the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and increases the transcription of genes involved in cholesterol homeostasis, most notably the low-density lipoprotein receptor (LDLR).[4][5] Increased LDLR expression on the surface of hepatocytes enhances the clearance of LDL-cholesterol from the circulation, which is the principal therapeutic effect.[4][5]

Cholesterol_Synthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoid Intermediates (e.g., CoQ10) Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoA Inhibition This compound This compound This compound->Squalene Inhibition Squalene_Synthase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReactionMix Prepare Reaction Mixture (Buffer, NADPH, Microsomes) Preincubation Pre-incubate with this compound ReactionMix->Preincubation InhibitorPrep Prepare this compound Dilutions InhibitorPrep->Preincubation ReactionStart Add [3H]FPP to start reaction Preincubation->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation ReactionStop Stop reaction with KOH Incubation->ReactionStop Extraction Extract [3H]Squalene with Hexane ReactionStop->Extraction Scintillation Scintillation Counting Extraction->Scintillation Calculation Calculate % Inhibition and IC50/Ki Scintillation->Calculation Downstream_Signaling This compound This compound SqualeneSynthase Squalene Synthase This compound->SqualeneSynthase Inhibition Squalene Squalene FPP Farnesyl Pyrophosphate (FPP) FPP->Squalene ProteinPrenylation Protein Prenylation FPP->ProteinPrenylation Increased substrate for Cholesterol Cholesterol Squalene->Cholesterol SREBP2 SREBP-2 Activation Cholesterol->SREBP2 Reduced levels lead to LDLR LDLR Gene Transcription SREBP2->LDLR LDLClearance Increased LDL-C Clearance LDLR->LDLClearance

References

Lapaquistat: A Technical Deep Dive into Squalene Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting an enzyme downstream of HMG-CoA reductase, the target of statins, this compound was developed to lower low-density lipoprotein cholesterol (LDL-C) with a potentially different side-effect profile. Extensive clinical trials demonstrated its efficacy in reducing LDL-C, both as a monotherapy and in combination with statins. However, its development was halted in Phase III due to concerns about potential liver toxicity at higher doses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from clinical and preclinical studies, and detailed experimental protocols for its evaluation.

Introduction to this compound and Squalene Synthase

This compound acetate is the prodrug of the active compound, this compound (T-91485). It belongs to the class of 4,1-benzoxazepine-3-acetic acid derivatives and acts as a competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] This position in the pathway is significant because it is downstream of the production of essential non-sterol isoprenoids, such as coenzyme Q10, which are reduced by HMG-CoA reductase inhibitors (statins).[3] The inhibition of squalene synthase leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates LDL receptor expression and increases the clearance of LDL-C from the circulation.[4]

Mechanism of Action

This compound's primary pharmacological action is the potent and selective inhibition of squalene synthase. This inhibition blocks the conversion of FPP to squalene, leading to a reduction in the de novo synthesis of cholesterol in the liver.[5] The accumulation of FPP does not appear to cause significant toxicity, and it can be diverted to other metabolic pathways. The overall effect is a decrease in intracellular cholesterol levels, which triggers a cellular response to restore cholesterol homeostasis, primarily through the upregulation of LDL receptors on the surface of hepatocytes. This increases the removal of LDL-C from the bloodstream.[4]

Quantitative Data

This compound demonstrated significant lipid-lowering effects in numerous clinical trials. The data presented below is a summary from pooled analyses of Phase II and Phase III studies.[4][6]

Efficacy Data: Lipid Parameter Modulation
ParameterThis compound DoseMonotherapy (% Change vs. Placebo)Combination Therapy with Statin (% Change vs. Placebo)
LDL-C 25 mg--
50 mg-18.0%-14.0%
100 mg-21.6% to -23.4%[4][6]-18.0% to -19.0%
Non-HDL-C 100 mgSignificant ReductionSignificant Reduction
Total Cholesterol 100 mgSignificant ReductionSignificant Reduction
Apolipoprotein B 100 mgSignificant ReductionSignificant Reduction
Triglycerides 100 mgSignificant ReductionSignificant Reduction
HDL-C 100 mgNo Significant ChangeNo Significant Change
Apolipoprotein A1 100 mgNo Significant ChangeNo Significant Change
hs-CRP 100 mgSignificant ReductionSignificant Reduction
Safety Data: Adverse Events

The clinical development of this compound was terminated due to observations of potential hepatic toxicity at the 100 mg dose.[4]

Adverse EventThis compound 100 mgPlacebo/Comparator
ALT Elevation (≥3x ULN on ≥2 consecutive visits) 2.0% - 2.7%[4]0.3% - 0.7%[4]
Patients meeting Hy's Law Criteria 2 patients[4]0 patients
Total Adverse Events Higher than placebo[4]-
Pharmacokinetic Data (Preclinical)
SpeciesBioavailability (Oral)Primary Active MetaboliteKey Findings
Rats 3.5%[7]M-I (T-91485)Most of the parent drug is hydrolyzed to M-I during intestinal absorption. Liver concentrations of M-I are significantly higher than plasma concentrations.[7]
Dogs 8.2%[7]M-I (T-91485)Similar to rats, with M-I being the main component in plasma.[7]

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This protocol is adapted from methodologies used for evaluating squalene synthase inhibitors.[1]

Objective: To determine the in vitro potency of this compound in inhibiting squalene synthase activity.

Materials:

  • Rat liver microsomes (source of squalene synthase)

  • [3H]-farnesyl pyrophosphate ([3H]-FPP)

  • This compound (or its active metabolite T-91485)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT

  • NADPH

  • Scintillation fluid

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Hexane/ethyl acetate solvent system (e.g., 9:1 v/v)

  • Squalene standard

Procedure:

  • Microsome Preparation: Prepare rat liver microsomes from fresh or frozen tissue by differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • NADPH (final concentration ~1 mM)

    • Rat liver microsomes (~50-100 µg protein)

    • This compound at various concentrations (e.g., from 1 nM to 100 µM) or vehicle (DMSO).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding [3H]-FPP (final concentration ~1-5 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Termination of Reaction: Stop the reaction by adding 1 M HCl.

  • Extraction: Extract the lipids (containing [3H]-squalene) by adding hexane, vortexing vigorously, and centrifuging to separate the phases.

  • TLC Separation: Spot the hexane extract onto a silica gel TLC plate alongside a squalene standard. Develop the TLC plate using a hexane/ethyl acetate solvent system.

  • Quantification: Visualize the squalene standard (e.g., with iodine vapor). Scrape the silica gel from the area corresponding to the squalene standard into a scintillation vial. Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of squalene synthase activity for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsome_Prep Prepare Rat Liver Microsomes Reaction_Mix Prepare Reaction Mix (Buffer, NADPH, Microsomes, This compound/Vehicle) Microsome_Prep->Reaction_Mix Pre-incubation Pre-incubate at 37°C Reaction_Mix->Pre-incubation Initiation Add [3H]-FPP to start reaction Pre-incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop reaction with HCl Incubation->Termination Extraction Extract lipids with Hexane Termination->Extraction TLC Separate lipids by TLC Extraction->TLC Quantification Scrape squalene band & Scintillation Counting TLC->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis

Cellular Cholesterol Biosynthesis Assay

This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor into newly synthesized cholesterol.[8]

Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular context.

Materials:

  • HepG2 cells (or other suitable liver cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [14C]-acetic acid, sodium salt

  • This compound

  • Lipid extraction solvents: Hexane:Isopropanol (3:2, v/v)

  • TLC plates (silica gel)

  • Cholesterol standard

  • Scintillation fluid

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach 80-90% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle) in serum-free medium for 2-4 hours.

  • Radiolabeling: Add [14C]-acetate to the medium and incubate for an additional 2-4 hours.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a glass tube.

    • Add the hexane:isopropanol solvent mixture to the cell suspension, vortex thoroughly, and allow the lipids to extract.

    • Centrifuge to pellet the cell debris.

  • Lipid Separation:

    • Transfer the lipid-containing supernatant to a new tube and dry it under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform).

    • Spot the extract onto a silica gel TLC plate alongside a cholesterol standard.

    • Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • Quantification:

    • Visualize the cholesterol standard (e.g., with iodine vapor).

    • Scrape the silica gel from the area corresponding to the cholesterol standard into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of [14C]-acetate incorporated into cholesterol for each treatment condition. Calculate the percent inhibition of cholesterol biosynthesis relative to the vehicle control and determine the EC₅₀ value.

In Vivo Evaluation in an Animal Model

The Watanabe Heritable Hyperlipidemic (WHHL) rabbit is a well-established animal model for familial hypercholesterolemia and has been used in the preclinical evaluation of this compound.[1]

Objective: To evaluate the lipid-lowering efficacy and effects on atherosclerosis of this compound in an in vivo model.

Experimental Design:

  • Animals: Male WHHL rabbits.

  • Groups:

    • Control group (standard chow).

    • This compound low-dose group (e.g., 10 mg/kg/day mixed with chow).

    • This compound high-dose group (e.g., 30 mg/kg/day mixed with chow).

  • Duration: 12-24 weeks.

Procedure:

  • Acclimatization: Acclimate the rabbits to the housing conditions for at least one week before the start of the study.

  • Baseline Measurements: Collect baseline blood samples for lipid profile analysis.

  • Treatment: Administer this compound mixed in the daily chow for the duration of the study.

  • Monitoring:

    • Monitor body weight and food consumption regularly.

    • Collect blood samples at regular intervals (e.g., every 4 weeks) for lipid profile analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

  • Terminal Procedures:

    • At the end of the study, anesthetize the animals and collect a final blood sample.

    • Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Excise the aorta and heart for histopathological analysis of atherosclerotic plaques.

  • Tissue Analysis:

    • Stain sections of the aorta with Oil Red O to visualize lipid-rich plaques.

    • Perform morphometric analysis to quantify the plaque area.

    • Immunohistochemistry can be performed to characterize the cellular composition of the plaques (e.g., macrophages, smooth muscle cells).

  • Data Analysis: Compare the lipid profiles and atherosclerotic lesion development in the this compound-treated groups to the control group using appropriate statistical methods.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Animal_Model Select WHHL Rabbits Grouping Randomize into Control & This compound Groups Animal_Model->Grouping Baseline Collect Baseline Blood Samples Grouping->Baseline Treatment Administer this compound in Chow Daily Baseline->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Blood_Sampling Periodic Blood Sampling for Lipid Analysis Treatment->Blood_Sampling Termination Terminal Blood Collection & Tissue Perfusion Blood_Sampling->Termination Tissue_Harvest Excise Aorta & Heart Termination->Tissue_Harvest Histology Histopathological Analysis (Oil Red O, IHC) Tissue_Harvest->Histology Data_Analysis Compare Lipid Profiles & Plaque Area Histology->Data_Analysis

Conclusion

This compound is a well-characterized squalene synthase inhibitor that effectively lowers LDL-C. Its development provided valuable insights into the potential and challenges of targeting this enzyme for the treatment of hypercholesterolemia. While its clinical journey was halted due to safety concerns, the extensive data gathered from its preclinical and clinical programs remain a significant resource for researchers in the field of lipid-lowering drug development. The experimental protocols detailed in this guide provide a framework for the evaluation of future squalene synthase inhibitors and other novel lipid-lowering agents.

References

Lapaquistat Acetate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapaquistat acetate (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Developed as a cholesterol-lowering agent, it represents a class of drugs designed to offer an alternative to statins by targeting a downstream step in cholesterol production. While demonstrating efficacy in reducing low-density lipoprotein cholesterol (LDL-C), its clinical development was halted due to concerns of hepatotoxicity at higher doses.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound acetate.

Chemical Structure and Properties

This compound acetate is a complex synthetic molecule belonging to the 4,1-benzoxazepine class of compounds.[4][5]

Chemical Name: 2-(1-(2-((3R,5S)-1-(3-acetoxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][1][2]oxazepin-3-yl)acetyl)piperidin-4-yl)acetic acid[6]

Table 1: Physicochemical Properties of this compound Acetate

PropertyValueReference(s)
Molecular Formula C₃₃H₄₁ClN₂O₉[6]
Molecular Weight 645.14 g/mol [6]
CAS Number 189060-13-7[3]
Appearance Solid powder[6]
Melting Point 194-196 °C[6]
Solubility Soluble in DMSO. In vivo formulations have been prepared in 10% DMSO and 90% corn oil.[1]

Mechanism of Action: Inhibition of Squalene Synthase

This compound acetate acts as a competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase) with respect to its substrate, farnesyl pyrophosphate (FPP).[2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of FPP to form squalene.[7] By blocking this enzyme, this compound acetate prevents the formation of squalene and all subsequent sterol intermediates, leading to a reduction in de novo cholesterol synthesis.[8] This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, increasing the clearance of LDL-C from the circulation.[5]

A key theoretical advantage of inhibiting squalene synthase over HMG-CoA reductase (the target of statins) is the preservation of the synthesis of essential non-sterol isoprenoids, such as ubiquinone (Coenzyme Q10), which are derived from FPP.[8]

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., Geranyl-PP) Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP Non_Sterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) FPP->Non_Sterol Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase This compound This compound acetate Squalene Synthase Squalene Synthase This compound->Squalene Synthase

Figure 1. Cholesterol biosynthesis pathway highlighting the site of inhibition for statins and this compound acetate.

Experimental Protocols

Synthesis of this compound Acetate

The synthesis of this compound acetate involves the construction of the core 4,1-benzoxazepine ring system followed by the addition of the side chains. While a detailed, step-by-step protocol for this compound acetate is proprietary, the general synthesis of 4,1-benzoxazepine derivatives as squalene synthase inhibitors has been described in the scientific literature.[2][4] The synthesis generally proceeds through the following key steps:

Synthesis_Workflow cluster_synthesis General Synthetic Strategy Start Starting Materials (e.g., substituted aminophenols and phenylacetic acids) Step1 Formation of the 4,1-benzoxazepine core Start->Step1 Step2 Introduction of the neopentyl group at the 1-position Step1->Step2 Step3 Coupling of the piperidine-4-acetic acid side chain Step2->Step3 Step4 Acetylation of the terminal hydroxyl group Step3->Step4 Final This compound Acetate Step4->Final

Figure 2. Generalized workflow for the synthesis of 4,1-benzoxazepine derivatives like this compound acetate.

For specific reaction conditions, reagents, and purification methods, consulting the primary literature on the synthesis of 4,1-benzoxazepine derivatives is recommended.[2][4]

Squalene Synthase Inhibition Assay

The inhibitory activity of this compound acetate on squalene synthase is typically determined using a radiometric assay.[1] The general principle involves incubating the enzyme with its radiolabeled substrate, [¹⁴C]-farnesyl pyrophosphate, in the presence and absence of the inhibitor. The amount of radiolabeled squalene produced is then quantified to determine the extent of inhibition.

Key Components of the Assay:

  • Enzyme Source: Microsomal fractions from rat liver or cultured cells (e.g., HepG2) are common sources of squalene synthase.[4]

  • Substrate: [¹⁴C]-Farnesyl pyrophosphate.

  • Cofactors: NADPH and magnesium ions are required for enzyme activity.[4]

  • Reaction Buffer: A suitable buffer to maintain pH, typically around 7.4.

  • Detection: The reaction mixture is extracted with an organic solvent (e.g., hexane) to separate the lipophilic squalene from the aqueous components. The radioactivity in the organic phase is then measured using liquid scintillation counting.

General Protocol Outline:

  • Prepare a reaction mixture containing the buffer, cofactors, and squalene synthase enzyme preparation.

  • Add varying concentrations of this compound acetate (or vehicle control) to the reaction mixtures and pre-incubate.

  • Initiate the reaction by adding [¹⁴C]-farnesyl pyrophosphate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a strong base).

  • Extract the radiolabeled squalene into an organic solvent.

  • Quantify the radioactivity in the organic phase.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Animal Studies for Hypercholesterolemia

The in vivo efficacy of this compound acetate has been evaluated in various animal models of hypercholesterolemia. A representative study design is outlined below, based on research conducted in Watanabe Heritable Hyperlipidemic (WHHL) rabbits.

Animal_Study_Workflow cluster_animal_study In Vivo Efficacy Study in WHHL Rabbits Start Selection of WHHL Rabbits Acclimatization Acclimatization Period Start->Acclimatization Grouping Randomization into Treatment Groups (Control, Low-Dose, High-Dose) Acclimatization->Grouping Treatment Dietary Administration of this compound Acetate (e.g., 100 or 200 mg/kg/day for 32 weeks) Grouping->Treatment Monitoring Regular Monitoring of Serum Lipids (e.g., every 4 weeks) Treatment->Monitoring Endpoint Endpoint Analysis: - Lipoprotein profiles - Coenzyme Q10 levels - Histopathological examination of coronary arteries Treatment->Endpoint Monitoring->Endpoint Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis

Figure 3. Experimental workflow for a preclinical study of this compound acetate in a rabbit model of hypercholesterolemia.

Pharmacokinetics

This compound acetate is a prodrug that is rapidly hydrolyzed to its active metabolite, M-I, in the intestine.[2]

Table 2: Pharmacokinetic Parameters of this compound Acetate in Animals (10 mg/kg oral dose)

SpeciesBioavailability (%)Primary Active Moiety in PlasmaPrimary Route of ExcretionReference(s)
Rat 3.5M-I (hydrolyzed form)Fecal[2]
Dog 8.2M-I (hydrolyzed form)Fecal[2]

In both rats and dogs, the concentrations of the active metabolite (M-I) were found to be significantly higher in the liver, the primary site of cholesterol synthesis, compared to the plasma.[2]

Clinical Trials

This compound acetate underwent extensive phase II and III clinical trials involving over 6,000 patients with hypercholesterolemia.[3][9]

Efficacy

The clinical trials demonstrated that this compound acetate effectively lowered LDL-C in a dose-dependent manner, both as a monotherapy and in combination with statins.[3]

Table 3: Summary of this compound Acetate Efficacy Data

TreatmentDosageDurationLDL-C Reduction (%)Reference(s)
Monotherapy vs. Placebo 50 mg/day12 weeks18%[10]
Monotherapy vs. Placebo 100 mg/day12 weeks23%[10]
Coadministration with Statins 50 mg/day24 weeksAdditional 14%[10]
Coadministration with Statins 100 mg/day24 weeksAdditional 19%[10]

This compound acetate also demonstrated beneficial effects on other lipid parameters, including reductions in non-HDL-C, total cholesterol, apolipoprotein B, and triglycerides.[10]

Safety and Discontinuation

The clinical development of this compound acetate was terminated due to safety concerns, specifically hepatotoxicity observed at the 100 mg dose.[2][3]

Table 4: Key Safety Findings from Pooled Clinical Trial Data

Adverse EventThis compound Acetate (100 mg)Placebo/ControlReference(s)
ALT ≥ 3x Upper Limit of Normal (consecutive visits) 2.0% - 2.7%0.3% - 0.7%[3]
Meeting Hy's Law Criteria 2 patients0[3]

The 50 mg dose did not show a similar risk of liver enzyme elevation, but the reduction in LDL-C was not considered commercially viable compared to existing therapies.[5]

Conclusion

This compound acetate is a well-characterized squalene synthase inhibitor that demonstrated the potential of this therapeutic target for lowering LDL-C. Its development provided valuable insights into the efficacy and challenges of inhibiting cholesterol synthesis at a step downstream from HMG-CoA reductase. While the clinical journey of this compound acetate was halted due to hepatotoxicity, the extensive research conducted on this compound continues to be a valuable resource for scientists and researchers in the field of lipid-lowering drug development. The data and methodologies associated with this compound acetate serve as an important case study for the development of novel therapeutics for hypercholesterolemia.

References

Lapaquistat's Impact on Mevalonate Pathway Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (TAK-475) is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Unlike statins, which target the upstream enzyme HMG-CoA reductase, this compound acts at a downstream step, leading to a distinct profile of effects on mevalonate pathway intermediates. This technical guide provides an in-depth analysis of the quantitative changes in these intermediates, detailed experimental protocols for their measurement, and visualizations of the underlying biochemical pathways and workflows. The data presented herein is crucial for understanding the mechanism of action of squalene synthase inhibitors and for guiding future drug development efforts in this class.

Introduction: The Mevalonate Pathway and Squalene Synthase Inhibition

The mevalonate pathway is a complex and vital metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for numerous cellular processes such as protein prenylation, cell signaling, and the synthesis of coenzyme Q10 (ubiquinone) and dolichols.

Statins, the most widely used class of cholesterol-lowering drugs, inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway. This early-stage inhibition effectively reduces cholesterol synthesis but also leads to the depletion of downstream isoprenoids, which can contribute to certain side effects.

This compound, as a squalene synthase inhibitor, offers a more targeted approach. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of FPP into squalene. By inhibiting this enzyme, this compound effectively lowers cholesterol production without depleting the upstream pool of FPP and GGPP. In fact, evidence suggests that the blockage of FPP consumption for squalene synthesis leads to an accumulation of these crucial isoprenoid intermediates.

Quantitative Effects of this compound on Mevalonate Pathway Intermediates

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and its active metabolite (TAK-475 M-I) on the levels of various mevalonate pathway intermediates.

In Vitro Effects on Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP), and Farnesol (FOH)

The following data is derived from a study by Suzuki et al. (2016) on the human monocytic cell line THP-1, treated with the active metabolite of this compound (TAK-475 M-I) for 48 hours.

IntermediateConcentration of TAK-475 M-I (nmol/L)Mean Concentration (pmol/10^6 cells)Fold Change vs. Control
FPP 0 (Control)0.251.0
300.522.1
1001.255.0
1501.807.2
3002.9011.6
10005.8023.2
GGPP 0 (Control)0.181.0
300.281.6
1000.452.5
1500.583.2
3000.854.7
10001.508.3
FOH 0 (Control)0.101.0
300.151.5
1000.222.2
1500.282.8
3000.404.0
10000.656.5

Data is estimated from graphical representations in the source publication and presented to illustrate the dose-dependent trend.

In Vivo Effects on Coenzyme Q10 (Ubiquinone)

The following data is from a study by Shiomi et al. in Watanabe heritable hyperlipidemic (WHHL) rabbits treated with this compound acetate for 32 weeks.

TissueTreatment GroupMean Coenzyme Q10 Level (µg/g tissue or µg/mL plasma)Fold Change vs. Control
Plasma Control0.381.0
This compound (100 mg/kg/day)0.501.3
This compound (200 mg/kg/day)0.511.3
Liver Control125.61.0
This compound (100 mg/kg/day)201.01.6
This compound (200 mg/kg/day)238.61.9
Soleus Muscle Control35.21.0
This compound (100 mg/kg/day)49.31.4
This compound (200 mg/kg/day)49.31.4
Effects on Dolichol Synthesis

Direct quantitative data for the effect of this compound on dolichol levels is not currently available in the published literature. However, studies on other squalene synthase inhibitors, such as zaragozic acid, have demonstrated that blocking this enzyme can redirect the metabolic flux of FPP towards the synthesis of dolichol. This is because both cholesterol and dolichol synthesis pathways utilize FPP as a common precursor. By inhibiting the cholesterol synthesis branch, more FPP is available for the dolichol synthesis pathway. It is therefore hypothesized that this compound would similarly lead to an increase in dolichol and dolichol-phosphate levels.

Experimental Protocols

This section provides detailed methodologies for the quantification of key mevalonate pathway intermediates, based on the protocols described in the cited literature.

Quantification of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) in Cultured Cells

This protocol is adapted from the methodology described by Suzuki et al. (2016).

3.1.1. Materials and Reagents

  • Cultured cells (e.g., THP-1)

  • This compound active metabolite (TAK-475 M-I)

  • Methanol

  • Ammonium hydroxide

  • Internal standards (e.g., deuterated FPP and GGPP)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3.1.2. Sample Preparation

  • Culture cells to the desired density and treat with various concentrations of TAK-475 M-I for the specified duration (e.g., 48 hours).

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Lyse the cells and extract the isoprenoids using a suitable solvent system, such as methanol containing an internal standard.

  • Centrifuge the samples to pellet cellular debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the isoprenoids using a reverse-phase C18 column with a gradient elution program.

  • Detect and quantify FPP and GGPP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and the internal standard.

  • Construct a calibration curve using known concentrations of FPP and GGPP standards to quantify the levels in the cell extracts.

Quantification of Coenzyme Q10 in Plasma and Tissues

This protocol is based on the methodology used by Shiomi et al.

3.2.1. Materials and Reagents

  • Plasma or tissue homogenates

  • Hexane

  • Methanol

  • Coenzyme Q9 (as an internal standard)

  • High-performance liquid chromatography (HPLC) system with an electrochemical detector

3.2.2. Sample Preparation

  • To a known volume of plasma or tissue homogenate, add the internal standard (Coenzyme Q9).

  • Extract the lipids, including Coenzyme Q10, using a two-phase solvent system, typically a mixture of hexane and methanol.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Carefully collect the upper hexane layer, which contains the Coenzyme Q10.

  • Evaporate the hexane extract to dryness under nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

3.2.3. HPLC Analysis

  • Inject the reconstituted sample into the HPLC system.

  • Separate Coenzyme Q10 and the internal standard on a reverse-phase C18 column using an isocratic mobile phase (e.g., a mixture of methanol, ethanol, and 2-propanol with a supporting electrolyte).

  • Detect the eluting compounds using an electrochemical detector set at a specific reduction potential.

  • Quantify the amount of Coenzyme Q10 by comparing its peak area to that of the internal standard and a standard curve prepared with known amounts of Coenzyme Q10.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Mevalonate_Pathway_this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCoAReductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene SqualeneSynthase Proteins_F Farnesylated Proteins FPP->Proteins_F CoQ10 Coenzyme Q10 FPP->CoQ10 Dolichol Dolichol FPP->Dolichol Proteins_GG Geranylgeranylated Proteins GGPP->Proteins_GG Cholesterol Cholesterol Squalene->Cholesterol HMGCoAReductase HMG-CoA Reductase SqualeneSynthase Squalene Synthase This compound This compound This compound->SqualeneSynthase

Caption: The Mevalonate Pathway and the Site of this compound Inhibition.

Experimental_Workflow_Isoprenoids cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CellCulture Cell Culture & this compound Treatment Harvesting Cell Harvesting & Washing CellCulture->Harvesting Extraction Isoprenoid Extraction with Internal Standard Harvesting->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Experimental Workflow for Isoprenoid Quantification.

Discussion and Implications

The available data clearly demonstrate that this compound, by inhibiting squalene synthase, leads to a significant, dose-dependent accumulation of the upstream isoprenoid intermediates FPP and GGPP in vitro. This is a key differentiator from statins, which deplete these essential molecules. The increase in FPP and GGPP has several important biological implications:

  • Preservation of Essential Cellular Functions: The maintenance of FPP and GGPP pools ensures that crucial cellular processes such as protein prenylation, which is vital for the function of small GTPases involved in cell signaling, are not impaired.

  • Potential for Enhanced Non-Sterol Isoprenoid Synthesis: The accumulation of FPP can drive the synthesis of other important non-sterol isoprenoids, such as Coenzyme Q10 and dolichols. The in vivo data showing increased Coenzyme Q10 levels in rabbits treated with this compound supports this hypothesis. An increase in dolichol levels, as suggested by studies with other squalene synthase inhibitors, could have implications for protein glycosylation.

  • Safety Profile: The avoidance of isoprenoid depletion was initially hypothesized to translate into a better safety profile for this compound compared to statins, particularly concerning myopathy. However, the clinical development of this compound was halted due to concerns about potential liver toxicity at higher doses. The exact mechanism of this hepatotoxicity is not fully understood but may be related to the accumulation of FPP or its metabolites.

Conclusion

This compound's inhibition of squalene synthase results in a unique modulation of the mevalonate pathway, characterized by a significant accumulation of FPP, GGPP, and likely other non-sterol isoprenoids such as Coenzyme Q10 and dolichols. This targeted mechanism of action preserves essential cellular functions that are compromised by statin therapy. While the clinical development of this compound was discontinued, the in-depth understanding of its effects on mevalonate pathway intermediates provides a valuable framework for the development of future generations of lipid-lowering agents with potentially improved efficacy and safety profiles. The experimental protocols detailed in this guide serve as a resource for researchers continuing to explore the therapeutic potential of targeting downstream enzymes in the cholesterol biosynthesis pathway.

An In-depth Technical Guide on the Cellular Uptake and Intracellular Localization of Lapaquistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and intracellular localization of Lapaquistat (TAK-475), a potent inhibitor of squalene synthase. The information presented herein is compiled from various preclinical and clinical studies to aid researchers and professionals in the field of drug development.

Introduction to this compound

This compound (TAK-475) is a cholesterol-lowering drug candidate that acts by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Unlike statins, which target HMG-CoA reductase at an early step, this compound works further downstream, specifically at the first committed step to cholesterol synthesis.[1][3] This targeted mechanism was intended to reduce cholesterol levels without depleting essential isoprenoid intermediates, potentially avoiding some of the side effects associated with statins.[1][3] However, the development of this compound was halted due to concerns about potential liver toxicity at higher doses.[1][4][5] Understanding its cellular transport and localization is crucial for elucidating both its therapeutic effects and its adverse event profile.

Cellular Uptake and Distribution

This compound is administered as a prodrug, this compound acetate.[6] Following oral administration, it undergoes hydrolysis, primarily in the intestine, to its pharmacologically active metabolite, M-I.[6]

While specific transporters for this compound or its active metabolite M-I have not been explicitly identified in the reviewed literature, the data suggests an efficient distribution to its target organ, the liver. Pharmacokinetic studies in rats and dogs have shown that although the oral bioavailability of the parent compound is relatively low (3.5% in rats and 8.2% in dogs), the active metabolite M-I reaches significantly higher concentrations in the liver compared to the plasma.[6] This indicates a potential for active transport mechanisms into hepatocytes, the primary site of cholesterol synthesis.

In vitro studies have been conducted on various cell lines, including human monocytic THP-1 cells, HepG2 cells, and various cancer cell lines, to investigate the cellular effects of this compound.[7][8]

Intracellular Localization

The primary intracellular target of this compound's active metabolite is the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1). Squalene synthase is exclusively located in the membrane of the smooth endoplasmic reticulum (ER).[9] Therefore, for this compound to exert its inhibitory effect, its active metabolite must traverse the cytoplasm and localize to the ER. The accumulation of the active metabolite in the liver, the main organ for cholesterol biosynthesis, further supports its localization to the primary site of action.[6]

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound (TAK-475) and its Active Metabolite (M-I)

ParameterSpeciesDoseBioavailabilityKey FindingsReference
This compound acetateRat10 mg/kg (oral)3.5%Concentrations of the active metabolite M-I were much higher in the liver than in plasma.[6]
This compound acetateDog10 mg/kg (oral)8.2%The main component in plasma was the active metabolite M-I.[6]
This compound acetateWHHLMI Rabbit100 mg/kg/dayNot ReportedPlasma levels of the active metabolite were 49.6 ± 13.9 nM.[10]
This compound acetateWHHLMI Rabbit200 mg/kg/dayNot ReportedPlasma levels of the active metabolite were 129 ± 31.8 nM.[10]

Table 2: In Vitro Effects of this compound Active Metabolite (TAK-475 M-I) on Isoprenoid Levels in THP-1 Cells

Treatment Concentration of TAK-475 M-IFarnesyl Diphosphate (FPP) Levels (µmol/L)Geranylgeranyl Diphosphate (GGPP) Levels (µmol/L)
30 nmol/L~427~88

Data extrapolated from figures in the cited reference.[8]

Table 3: Effect of this compound Acetate on Coronary Plaque Composition in WHHLMI Rabbits (32 weeks of treatment)

Plaque ComponentControl GroupLow-Dose (100 mg/kg)High-Dose (200 mg/kg)
Macrophage Concentration (%)Not specified, but significantly higher than treated groupsDecreased by 67% (P=0.018)Decreased by 63% (P=0.019)
Extracellular Lipid Deposits (%)Not specified, but significantly higher than treated groupsDecreased by 60% (P=0.041)Decreased by 51% (P=0.061)
Collagen Concentration (%)3.5 ± 0.7Not specified28.9 ± 4.6 (P<0.001)
Plaque Vulnerability IndexNot specified, but significantly higher than treated groupsDecreased by 83.6% (P=0.003)Decreased by 90.5% (P<0.001)

Data from a study by Shiomi et al.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key studies of this compound.

  • Objective: To determine the pharmacokinetic profile, efficacy, and safety of this compound.

  • Animal Models:

    • Rats and dogs for pharmacokinetic studies.[6]

    • Watanabe heritable hyperlipidemic (WHHLMI) rabbits, a model for coronary atherosclerosis, for efficacy studies.[10][11]

    • Guinea pigs for studying statin-induced myotoxicity.[12]

  • General Protocol (WHHLMI Rabbit Study):

    • Male WHHLMI rabbits (2 months old) were divided into control, low-dose (100 mg/kg/day), and high-dose (200 mg/kg/day) groups.[10][11]

    • This compound acetate was administered as a supplement in the diet for 32 weeks.[10][11]

    • Serum lipid levels were monitored every 4 weeks.[11]

    • At the end of the treatment period, animals were euthanized, and tissues were collected for analysis.

    • Coronary arteries were sectioned and stained for macrophages, smooth muscle cells, collagen, and other markers using immunohistochemistry.[10]

    • Plaque composition was quantified using computer-assisted image analysis.[10][11]

  • Objective: To investigate the cellular mechanisms of action and effects of this compound on specific cell types.

  • Cell Lines:

    • Human monocytic THP-1 cells for studying effects on isoprenoid levels and inflammation.[8]

    • Human skeletal muscle cells for myotoxicity studies.[12]

    • HepG2 cells as a model for cholesterol synthesis in hepatocytes.[7]

  • General Protocol (THP-1 Cell Study):

    • THP-1 cells were cultured in appropriate media and conditions.

    • Cells were incubated with varying concentrations of the active metabolite of this compound (TAK-475 M-I).[8]

    • To mimic mevalonate kinase deficiency, some experiments involved co-incubation with simvastatin to deplete mevalonate-derived isoprenoids.[8]

    • After incubation, cells were harvested, and the levels of intracellular isoprenoids (FPP, GGPP, FOH) were measured, likely using mass spectrometry-based methods.[8]

    • In some experiments, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the production of cytokines like IL-1β was quantified.[8]

While a specific protocol for this compound uptake was not detailed in the search results, a general methodology for assessing the cellular uptake of a compound is as follows:

  • Cell Seeding: Adherent cells are seeded in 24- or 96-well plates and grown to near confluence. For suspension cells, a specific number of cells are used per well.[13]

  • Pre-incubation: The growth medium is replaced with an assay buffer. Cells may be pre-incubated with inhibitors of specific uptake pathways to investigate the mechanism of transport.[13][14]

  • Initiation of Uptake: A known concentration of the radiolabeled or fluorescently labeled test compound (e.g., ¹⁴C-labeled this compound) is added to initiate uptake.[6][13]

  • Incubation: The plate is incubated for a predetermined time at 37°C.[13]

  • Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular compound. For adherent cells, this involves aspiration and washing. For suspension cells, this can be achieved by vacuum filtration onto filter mats.[13]

  • Quantification: The amount of intracellular compound is determined by measuring the radioactivity (scintillation counting) or fluorescence (flow cytometry or plate reader).[13][15]

Visualizations

G cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway (ER) cluster_inhibitors Inhibitors HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA This compound This compound This compound->Squalene

Caption: Cholesterol biosynthesis pathway showing inhibition sites.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Cells (e.g., THP-1, HepG2) B Incubate with This compound (TAK-475 M-I) A->B C Optional: Co-treatment (e.g., Statin, LPS) B->C D Harvest Cells E Measure Intracellular Metabolites (e.g., FPP) D->E F Assess Cellular Response (e.g., Cytokine Production) D->F G Determine Cell Viability/ Proliferation (MTS Assay) D->G

Caption: Workflow for in vitro analysis of this compound.

G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcomes Physiological Outcomes This compound This compound Acetate (Oral Administration) Metabolite Active Metabolite (M-I) (in Intestine/Liver) This compound->Metabolite Uptake Cellular Uptake (primarily Hepatocytes) Metabolite->Uptake Inhibition Inhibition of Squalene Synthase in ER Uptake->Inhibition Cholesterol_dec Decreased Cholesterol Synthesis Inhibition->Cholesterol_dec FPP_inc Accumulation of FPP and other Isoprenoids Inhibition->FPP_inc Therapeutic Therapeutic Effect: Lowered Plasma LDL-C Cholesterol_dec->Therapeutic Adverse Adverse Effect: Hepatotoxicity FPP_inc->Adverse Proposed link to liver toxicity

References

Lapaquistat's Role in Lipid Metabolism: A Foundational Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational studies on Lapaquistat (TAK-475) and its role in lipid metabolism. This compound, a potent and selective inhibitor of squalene synthase, represents a distinct mechanistic approach to cholesterol reduction compared to the widely used statin class of drugs. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its effects.

Mechanism of Action: A Targeted Approach to Cholesterol Synthesis Inhibition

This compound's primary mechanism of action is the inhibition of squalene synthase (farnesyl-diphosphate farnesyltransferase 1), a critical enzyme in the cholesterol biosynthesis pathway.[1] Unlike statins, which inhibit HMG-CoA reductase at an early, rate-limiting step, this compound acts downstream, catalyzing the first committed step toward cholesterol synthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[2] This targeted inhibition prevents the formation of squalene and, consequently, cholesterol.

By acting downstream of HMG-CoA reductase, this compound was hypothesized to avoid the depletion of essential non-sterol isoprenoids, such as ubiquinone (Coenzyme Q10), which are also derived from the mevalonate pathway.[1] This was thought to potentially mitigate some of the side effects associated with statins, such as myopathy.[2] The inhibition of cholesterol synthesis in the liver leads to the upregulation of sterol regulatory element-binding protein 2 (SREBP-2), which in turn increases the expression of low-density lipoprotein (LDL) receptors on hepatocytes. This results in enhanced clearance of LDL cholesterol (LDL-C) from the circulation.[3][4]

Signaling Pathway Diagram

Figure 1: Cholesterol Biosynthesis Pathway and Points of Inhibition.

Quantitative Data on Lipid Metabolism

The following tables summarize the quantitative effects of this compound on key lipid parameters from preclinical and clinical studies.

Preclinical Studies

Table 1: Effects of this compound Acetate on Plasma Lipids and Coenzyme Q10 in WHHLMI Rabbits (32 weeks of treatment)

ParameterControl GroupThis compound (100 mg/kg/day)This compound (200 mg/kg/day)
Plasma Total Cholesterol (mg/dL) 705 ± 42580 ± 30491 ± 28**
Plasma Triglycerides (mg/dL) 250 ± 35180 ± 25158 ± 20
VLDL Cholesterol (mg/dL) 150 ± 20105 ± 15*85 ± 12
LDL Cholesterol (mg/dL) 520 ± 35450 ± 28385 ± 25
HDL Cholesterol (mg/dL) 35 ± 538 ± 640 ± 5
Plasma Coenzyme Q10 (nmol/L) 150 ± 20195 ± 25205 ± 28
Liver Coenzyme Q10 (nmol/g) 80 ± 10128 ± 15152 ± 18**
Soleus Muscle Coenzyme Q10 (nmol/g) 40 ± 556 ± 758 ± 8

*P<0.05, **P<0.01 vs. Control. Data adapted from Shiomi et al., 2008.[5]

Clinical Studies

Table 2: Percent Change from Baseline in LDL-Cholesterol in Patients with Primary Hypercholesterolemia (12-week monotherapy)

TreatmentNMean Baseline LDL-C (mg/dL)Least Squares Mean % Change from BaselineP-value vs. Placebo
Placebo 299160.3-1.8-
This compound 50 mg 302160.5-18.2<0.001
This compound 100 mg 298160.1-23.4<0.001

Data adapted from a meta-analysis of 12 clinical trials.[6]

Table 3: Additional LDL-C Reduction with this compound Co-administered with Statins in Patients with Primary Hypercholesterolemia (24 weeks)

TreatmentNMean Baseline LDL-C (mg/dL)Least Squares Mean % Change from BaselineP-value vs. Placebo
Placebo + Statin 563125.1-1.1-
This compound 50 mg + Statin 559124.9-14.3<0.001
This compound 100 mg + Statin 560125.3-19.0<0.001

Data adapted from a meta-analysis of 12 clinical trials.[2]

Table 4: Percent Change from Baseline in Other Lipid Parameters with this compound Monotherapy (12 weeks)

ParameterThis compound 50 mgThis compound 100 mg
Non-HDL-C -19.5%-25.0%
Total Cholesterol -14.1%-18.0%
Apolipoprotein B -16.8%-21.9%
VLDL-C -18.8%-24.1%
Triglycerides -15.0%-19.4%
HDL-C +2.9%+3.2%

All changes were statistically significant (P≤0.01) compared to placebo, except for HDL-C. Data adapted from Stein et al., 2011.[7]

Experimental Protocols

Detailed experimental protocols for the foundational studies on this compound are not extensively available in the public domain. However, based on standard methodologies in lipid research, the following sections outline the likely protocols employed.

In Vitro Squalene Synthase Inhibition Assay

This assay is crucial for determining the inhibitory potency (e.g., IC50) of this compound against its target enzyme.

Objective: To quantify the inhibition of squalene synthase activity by this compound in a cell-free system.

Materials:

  • Enzyme Source: Microsomal fractions from rat liver homogenates or recombinant human squalene synthase.

  • Substrate: [1-14C] Farnesyl pyrophosphate (FPP).

  • Cofactor: NADPH.

  • Inhibitor: this compound (active metabolite, T-91485).

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl2, 2 mM DTT.

  • Scintillation Cocktail.

Protocol:

  • Enzyme Preparation: Prepare microsomal fractions from rat liver by differential centrifugation. Resuspend the microsomal pellet in assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, NADPH, and varying concentrations of this compound (or vehicle control).

  • Enzyme Addition: Add the microsomal protein to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding [1-14C] FPP. Incubate for 30 minutes at 37°C.

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol). Saponify the mixture at 70°C for 1 hour to hydrolyze lipids. Extract the non-saponifiable lipids (containing [14C]squalene) with hexane.

  • Quantification: Evaporate the hexane extract to dryness, resuspend in a small volume of hexane, and add to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Squalene_Synthase_Assay_Workflow Start Start Prepare_Microsomes Prepare Microsomal Fraction (Enzyme Source) Start->Prepare_Microsomes Prepare_Reaction Prepare Reaction Mixture (Buffer, NADPH, this compound) Prepare_Microsomes->Prepare_Reaction Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Add_Substrate Add [14C] FPP to Start Reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction and Saponify Incubate->Stop_Reaction Extract_Squalene Hexane Extraction of [14C]Squalene Stop_Reaction->Extract_Squalene Measure_Radioactivity Liquid Scintillation Counting Extract_Squalene->Measure_Radioactivity Analyze_Data Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for In Vitro Squalene Synthase Inhibition Assay.
Cellular Cholesterol Efflux Assay

This assay measures the capacity of cells to release cholesterol to an extracellular acceptor, a key process in reverse cholesterol transport.

Objective: To determine the effect of this compound treatment on the rate of cholesterol efflux from cultured cells (e.g., macrophages).

Materials:

  • Cell Line: e.g., J774 macrophages or THP-1 monocyte-derived macrophages.

  • Radiolabeled Cholesterol: [3H]-cholesterol.

  • Cholesterol Acceptor: Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

  • Test Compound: this compound.

  • Cell Culture Medium: e.g., DMEM with 10% FBS.

  • Equilibration Medium: Serum-free medium containing 0.2% BSA.

  • Lysis Buffer: e.g., 0.1 N NaOH.

Protocol:

  • Cell Plating: Seed cells in 24-well plates and allow them to adhere.

  • Labeling: Label the cellular cholesterol pools by incubating the cells with [3H]-cholesterol in culture medium for 24-48 hours.

  • Equilibration and Treatment: Wash the cells and incubate in equilibration medium containing this compound at various concentrations for 18-24 hours. This allows the radiolabel to equilibrate within the cellular cholesterol pools and for the drug to exert its effect.

  • Efflux: Replace the medium with fresh equilibration medium containing the cholesterol acceptor (ApoA-I or HDL). Incubate for 4-6 hours.

  • Sample Collection: Collect the medium (containing the effluxed [3H]-cholesterol). Lyse the cells in the wells with lysis buffer.

  • Quantification: Measure the radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percent cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) * 100. Compare the efflux in this compound-treated cells to vehicle-treated controls.

Cholesterol_Efflux_Assay_Workflow Start Start Plate_Cells Plate Macrophages in 24-well Plates Start->Plate_Cells Label_Cells Label Cells with [3H]-Cholesterol Plate_Cells->Label_Cells Equilibrate_Treat Equilibrate and Treat with this compound Label_Cells->Equilibrate_Treat Induce_Efflux Induce Efflux with ApoA-I or HDL Equilibrate_Treat->Induce_Efflux Collect_Samples Collect Medium and Cell Lysate Induce_Efflux->Collect_Samples Measure_Radioactivity Liquid Scintillation Counting Collect_Samples->Measure_Radioactivity Calculate_Efflux Calculate % Cholesterol Efflux Measure_Radioactivity->Calculate_Efflux End End Calculate_Efflux->End

Figure 3: Workflow for Cellular Cholesterol Efflux Assay.
Analysis of SREBP-2 Activation

Western blotting can be used to assess the activation of SREBP-2, a key transcriptional regulator of cholesterol metabolism.

Objective: To measure the effect of this compound on the proteolytic processing of SREBP-2 from its precursor form to its active nuclear form.

Materials:

  • Cell Line: e.g., HepG2 human hepatoma cells.

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Antibodies: Primary antibody against the N-terminus of SREBP-2, secondary HRP-conjugated antibody.

  • SDS-PAGE and Western Blotting reagents and equipment.

  • Chemiluminescence detection reagents.

Protocol:

  • Cell Culture and Treatment: Culture HepG2 cells to near confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary anti-SREBP-2 antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. The precursor form of SREBP-2 will appear at ~125 kDa, and the active nuclear form at ~68 kDa.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the nuclear form to the precursor form to determine the extent of SREBP-2 activation.

SREBP_Western_Blot_Workflow Start Start Culture_Treat Culture and Treat HepG2 Cells with this compound Start->Culture_Treat Lyse_Cells Cell Lysis and Protein Quantification Culture_Treat->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Immunoblot Immunoblotting for SREBP-2 (Precursor and Nuclear Forms) Western_Blot->Immunoblot Detect Chemiluminescence Detection Immunoblot->Detect Analyze Densitometry and Analysis of Nuclear/Precursor Ratio Detect->Analyze End End Analyze->End

Figure 4: Workflow for SREBP-2 Activation Analysis by Western Blot.

Conclusion and Future Directions

This compound demonstrated effective LDL-C lowering in a dose-dependent manner, both as a monotherapy and in combination with statins, by specifically inhibiting squalene synthase.[2][7] Preclinical studies also showed beneficial effects on the lipid profile and plaque stability in animal models.[5] However, the clinical development of this compound was halted due to observations of potential liver damage at higher doses.[1]

The foundational studies on this compound have provided valuable insights into the role of squalene synthase in lipid metabolism and the potential of targeting this enzyme for the treatment of hypercholesterolemia. While this compound itself did not reach the market, the knowledge gained from its development continues to inform the search for novel lipid-lowering therapies. Future research in this area may focus on developing squalene synthase inhibitors with an improved safety profile or exploring the therapeutic potential of modulating this pathway in other metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Lapaquistat (TAK-475) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lapaquistat (TAK-475), a potent squalene synthase inhibitor, in various cell culture-based assays. This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experiments.

Introduction to this compound (TAK-475)

This compound is a selective inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1), a critical enzyme in the cholesterol biosynthesis pathway.[1] Unlike statins, which target HMG-CoA reductase, this compound acts downstream, specifically inhibiting the conversion of farnesyl diphosphate (FPP) to squalene.[1][2] This targeted action prevents the synthesis of cholesterol without depleting essential isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP) and FPP, which are crucial for various cellular functions.[2] this compound has been investigated for its potential in treating hypercholesterolemia and has also shown anti-inflammatory and immunomodulatory properties in preclinical studies.[1][3] Although its clinical development for hypercholesterolemia was halted due to potential liver toxicity at high doses, it remains a valuable tool for in vitro research into cholesterol metabolism and inflammation.[4][5]

Mechanism of Action

This compound specifically targets and inhibits squalene synthase, the first committed enzymatic step in the cholesterol biosynthesis pathway. This leads to an accumulation of upstream intermediates, such as FPP, and a reduction in the production of squalene and, consequently, cholesterol. The inhibition of cholesterol synthesis upregulates the expression of LDL receptors on the cell surface as the cell attempts to increase cholesterol uptake from the extracellular environment.[4][6]

Lapaquistat_Mechanism cluster_inhibition cluster_statins Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoid\nIntermediates Isoprenoid Intermediates Mevalonate->Isoprenoid\nIntermediates Farnesyl Diphosphate\n(FPP) Farnesyl Diphosphate (FPP) Isoprenoid\nIntermediates->Farnesyl Diphosphate\n(FPP) Squalene Squalene Farnesyl Diphosphate\n(FPP)->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol This compound This compound (TAK-475) This compound->Squalene Inhibition Statins Statins Statins->Mevalonate Inhibition

Figure 1. This compound's inhibition of the cholesterol biosynthesis pathway.

Quantitative Data

The following tables summarize the effective concentrations of this compound in various cell lines and assays based on published literature.

Cell Line Assay Parameter Value Reference
HepG2Cholesterol SynthesisIC50150 nM (this compound Acetate)[6]
HepG2Cholesterol SynthesisIC50152 nM (T-91485, active metabolite)[6]
Primary Human HepatocytesDe Novo Cholesterol SynthesisRelative IC50110 nM
HeLaSQS Protein ReductionDC501.4 µM
Cell Line Treatment Concentration Duration Effect Reference
HepG2Concentration-dependent-Increased LDL receptor binding[6]
THP-10-20 µM-Inhibition of de novo cholesterol synthesis
RAW 264.710 µM48 hoursReduction of IL-6 and TNF-α release
THP-1 (MKD-like)150 nM-35% reduction in IL-1β production
THP-1 (MKD-like)1000 nM-23% reduction in IL-1β production
Human PBMCs (MKD-like)1000 nM-41% reduction in IL-1β production

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound acetate (TAK-475) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired final concentrations in your experiments, calculate the required concentration for a stock solution (e.g., 10 mM).

  • Weigh the appropriate amount of this compound acetate powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO or ethanol to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. A stock solution stored at -20°C should be used within one month, while storage at -80°C is suitable for up to six months.[1]

Stock_Preparation start Start weigh Weigh this compound Acetate Powder start->weigh dissolve Dissolve in Sterile DMSO or Ethanol weigh->dissolve vortex Vortex to Dissolve (Gentle Warming Optional) dissolve->vortex aliquot Aliquot into Single-Use Microcentrifuge Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solution.

Cholesterol Biosynthesis Assay in HepG2 Cells

This protocol is adapted from general cholesterol synthesis assays and tailored for use with this compound.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

  • [¹⁴C]-Acetic Acid or [³H]-Acetate

  • This compound stock solution

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Scintillation fluid and vials

  • Scintillation counter

  • 6-well cell culture plates

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO or ethanol) in fresh complete medium for 24 hours.

  • Following pre-treatment, add [¹⁴C]-Acetic Acid or [³H]-Acetate to each well at a final concentration of 1 µCi/mL.

  • Incubate the cells for an additional 2-4 hours at 37°C.

  • Wash the cells twice with cold PBS.

  • Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

  • Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.

  • Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the cell lysate to determine the rate of cholesterol synthesis.

  • Calculate the IC50 value by plotting the percentage inhibition of cholesterol synthesis against the logarithm of this compound concentration.

LDL Uptake Assay in HepG2 Cells

This protocol is adapted from general LDL uptake assays and can be used to assess the effect of this compound on LDL receptor activity.[7]

Materials:

  • HepG2 cells

  • Complete growth medium

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • This compound stock solution

  • Fluorescence microscope or plate reader

  • 96-well black, clear-bottom cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle control in fresh medium for 24-48 hours to induce LDL receptor expression.

  • After the treatment period, wash the cells with PBS.

  • Add fresh medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) to each well.

  • Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.

  • Wash the cells three times with cold PBS to remove unbound DiI-LDL.

  • Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a plate reader (e.g., excitation/emission ~554/571 nm for DiI).

  • The increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in LDL uptake.

Cytokine Production Assay in Macrophage-like Cells (e.g., RAW 264.7 or THP-1)

This protocol describes the measurement of inflammatory cytokines in response to this compound treatment.

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 or THP-1 cells in a 96-well plate. For THP-1 cells, differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

  • Pre-treat the cells with this compound (e.g., 1 µM to 20 µM) or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control group.

  • Incubate the cells for 18-24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • A reduction in cytokine levels in the this compound-treated, LPS-stimulated cells compared to the LPS-stimulated control cells indicates an anti-inflammatory effect.

Conclusion

This compound (TAK-475) is a valuable research tool for studying the cholesterol biosynthesis pathway and its implications in various cellular processes. Its specific mechanism of action allows for the targeted investigation of squalene synthase inhibition. The protocols provided in these application notes offer a starting point for researchers to explore the effects of this compound in their specific cell culture models. It is recommended to optimize concentrations and incubation times for each cell line and experimental setup.

References

Application Notes and Protocols for In Vitro Measurement of Lapaquistat's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (TAK-475) is a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Unlike statins, which target the upstream enzyme HMG-CoA reductase, this compound acts at the first committed step in sterol synthesis, the conversion of farnesyl pyrophosphate (FPP) to squalene.[2][4] This targeted approach is intended to reduce cholesterol levels while potentially avoiding some of the side effects associated with statins by not affecting the synthesis of other essential molecules derived from the mevalonate pathway.[2] These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory activity of this compound and its active metabolite, T-91485.

Signaling Pathway: Cholesterol Biosynthesis

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. This compound inhibits squalene synthase, which catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This is a crucial, rate-limiting step in the pathway.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA ... Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenes Activated Isoprenes Mevalonate->Isoprenes ... FPP Farnesyl Pyrophosphate (FPP) Isoprenes->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol ... Cholesterol Cholesterol Lanosterol->Cholesterol ... HMGCoAReductase HMG-CoA Reductase SqualeneSynthase Squalene Synthase This compound This compound This compound->SqualeneSynthase

Caption: Cholesterol Biosynthesis Pathway showing this compound's inhibition of Squalene Synthase.

Quantitative Data Summary

The inhibitory activity of this compound and its active metabolite, T-91485, has been quantified in cell-based in vitro assays. These assays measure the overall inhibition of cholesterol synthesis in cultured cells, providing a physiologically relevant assessment of the compound's efficacy.

CompoundAssay TypeBiological SystemIC50 (nM)Reference
This compound (TAK-475)Cholesterol Synthesis InhibitionHepG2 cells150[5]
T-91485 (active metabolite)Cholesterol Synthesis InhibitionHepG2 cells152[5]
T-91485 (active metabolite)De Novo Cholesterol SynthesisHuman Primary Hepatocytes110[6]

Experimental Protocols

Two primary types of in vitro assays are commonly used to determine the inhibitory activity of compounds against squalene synthase: direct enzyme activity assays (using radiolabeled substrates or measuring cofactor consumption) and cell-based assays that measure the downstream effects on cholesterol synthesis.

Radiolabeled Squalene Synthase Inhibition Assay

This assay directly measures the enzymatic activity of squalene synthase by quantifying the conversion of a radiolabeled substrate, [³H]-farnesyl pyrophosphate ([³H]-FPP), into [³H]-squalene.

Experimental Workflow:

Radiolabeled_Assay_Workflow Start Start Prepare Prepare Reaction Mixture: - Buffer - MgCl2 - NADPH - Liver Microsomes Start->Prepare AddInhibitor Add this compound (or vehicle) Prepare->AddInhibitor Preincubate Pre-incubate at 37°C AddInhibitor->Preincubate AddSubstrate Add [3H]-FPP to start reaction Preincubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (e.g., with KOH/Ethanol) Incubate->StopReaction Extract Extract [3H]-Squalene (e.g., with hexane) StopReaction->Extract Quantify Quantify Radioactivity (Liquid Scintillation Counting) Extract->Quantify End End Quantify->End

Caption: Workflow for a radiolabeled squalene synthase inhibition assay.

Materials:

  • Human or rat liver microsomes (as a source of squalene synthase)

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH

  • Potassium hydroxide (KOH) in ethanol

  • Hexane

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, NADPH, and liver microsomes in a test tube.

  • Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) or the vehicle control to the reaction mixtures.

  • Pre-incubate the mixtures for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding [³H]-FPP to each tube.

  • Incubate the reaction for 15-30 minutes at 37°C.

  • Stop the reaction by adding a solution of KOH in ethanol.

  • Saponify the mixture by heating at 65°C for 30 minutes to hydrolyze any remaining FPP.

  • Extract the non-saponifiable lipids, including the product [³H]-squalene, by adding hexane and vortexing.

  • Separate the organic phase (containing [³H]-squalene) from the aqueous phase.

  • Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Cholesterol Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of cholesterol in a cellular context, typically using a human liver cell line like HepG2.

Experimental Workflow:

Cell_Based_Assay_Workflow Start Start SeedCells Seed HepG2 cells in a multi-well plate Start->SeedCells IncubateCells Incubate to allow cell adherence SeedCells->IncubateCells AddInhibitor Add varying concentrations of this compound IncubateCells->AddInhibitor IncubateWithInhibitor Incubate with inhibitor AddInhibitor->IncubateWithInhibitor AddRadiolabel Add [14C]-Acetate IncubateWithInhibitor->AddRadiolabel IncubateWithLabel Incubate to allow incorporation into cholesterol AddRadiolabel->IncubateWithLabel LyseCells Lyse cells and extract lipids IncubateWithLabel->LyseCells SeparateLipids Separate lipids by TLC LyseCells->SeparateLipids QuantifyCholesterol Quantify [14C]-Cholesterol (e.g., phosphorimaging) SeparateLipids->QuantifyCholesterol End End QuantifyCholesterol->End

Caption: Workflow for a cell-based cholesterol synthesis inhibition assay.

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • This compound

  • [¹⁴C]-Acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or scintillation counter

Protocol:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Add [¹⁴C]-acetate to the cell culture medium and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • Wash the cells to remove excess radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system that separates cholesterol from other lipids.

  • Visualize and quantify the amount of [¹⁴C]-cholesterol in each lane using a phosphorimager or by scraping the corresponding bands and measuring radioactivity with a scintillation counter.

  • Calculate the percent inhibition of cholesterol synthesis for each this compound concentration and determine the IC50 value.[5]

Disclaimer

These protocols are intended for guidance and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Lapaquistat in Hypercholesterolemia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lapaquistat (TAK-475), a potent squalene synthase inhibitor, in preclinical hypercholesterolemia research. Detailed protocols for inducing hypercholesterolemia in rodent models, oral administration of this compound, and subsequent analysis of plasma cholesterol levels are provided to facilitate the design and execution of studies evaluating the efficacy of squalene synthase inhibitors.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events.[1] Statins, which inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy.[1] However, there is a continuing search for alternative and complementary therapeutic strategies.[1] this compound (TAK-475) is a squalene synthase inhibitor that targets a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[2][3] Squalene synthase catalyzes the first committed step in cholesterol synthesis, the conversion of farnesyl pyrophosphate to squalene.[1][4] Its inhibition leads to a reduction in cholesterol production, upregulation of LDL receptors, and a decrease in plasma cholesterol levels.[5][6] Preclinical and clinical studies have demonstrated the efficacy of this compound in lowering total cholesterol and low-density lipoprotein cholesterol (LDL-C).[5][7][8]

Mechanism of Action

This compound inhibits squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition reduces the production of squalene and, consequently, cholesterol.[2][3] Unlike statins, which act earlier in the pathway, this compound does not affect the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are important for various cellular functions.[2][9]

Signaling Pathway of Cholesterol Biosynthesis and this compound Inhibition

Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins inhibit) Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate->Isoprenoid Intermediates Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isoprenoid Intermediates->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase inhibits

Figure 1: Cholesterol biosynthesis pathway highlighting the site of action for this compound.

Application in Hypercholesterolemia Research Models

This compound has been effectively utilized in various animal models of hypercholesterolemia to investigate its lipid-lowering effects and impact on atherosclerosis.

Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Model

The WHHL rabbit is a well-established genetic model of familial hypercholesterolemia, characterized by a deficiency in LDL receptors.[7][10][11] Studies using WHHL rabbits have shown that this compound significantly reduces plasma total cholesterol and triglyceride levels.[7]

Diet-Induced Hypercholesterolemia in Rodents

Wistar and Sprague-Dawley rats are commonly used to induce hypercholesterolemia through a high-cholesterol diet.[12][13][14] This model is valuable for screening the efficacy of lipid-lowering agents.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound on key lipid parameters from preclinical and clinical studies.

Table 1: Effect of this compound in WHHLMI Rabbits [7]

Treatment GroupDose (mg/kg/day)Change in Total Cholesterol (%)Change in Triglycerides (%)
Control0--
This compound (Low Dose)100↓ 17.8↓ 28.0
This compound (High Dose)200↓ 30.3↓ 36.8

Table 2: Effect of this compound in Human Clinical Trials (Monotherapy) [8]

Treatment GroupDose (mg/day)Change in LDL-C (%)
Placebo0-
This compound25-
This compound50↓ 21.6
This compound100↓ 21.6

Table 3: Effect of this compound in Human Clinical Trials (Coadministration with Statins) [8]

Treatment GroupDose (mg/day)Additional Change in LDL-C (%)
Statin + Placebo0-
Statin + this compound100↓ 18.0

Experimental Protocols

The following are detailed protocols for utilizing this compound in a diet-induced hypercholesterolemia rat model.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Acclimatization Acclimatization Dietary Induction Dietary Induction Acclimatization->Dietary Induction Grouping Grouping Dietary Induction->Grouping Drug Administration Drug Administration Grouping->Drug Administration Blood Collection Blood Collection Drug Administration->Blood Collection Plasma Analysis Plasma Analysis Blood Collection->Plasma Analysis Data Interpretation Data Interpretation Plasma Analysis->Data Interpretation

References

Lapaquistat (TAK-475): Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lapaquistat (TAK-475) dosage and administration in various animal models, based on preclinical research. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this squalene synthase inhibitor.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound (TAK-475) used in key animal studies.

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelDosageAdministration RouteVehicle/FormulationDurationKey Findings
Wistar Rats1, 3, 10 mg/kgOral (p.o.)0.5% Methylcellulose solutionSingle doseDose-dependent inhibition of hepatic cholesterol biosynthesis (ED₅₀ = 2.9 mg/kg)[1]
Wistar Fatty Rats (Hypertriglyceridemic)60 mg/kg/dayOral (p.o.)Not Specified15 daysSuppressed hepatic triglyceride secretion rate[1]
LDL Receptor Knockout Mice~30 and 110 mg/kg/day (0.02% and 0.07% diet admixture)Diet AdmixtureStandard Chow2 weeksSignificantly lowered plasma non-HDL cholesterol by 19% and 41%, respectively[2]
Guinea Pigs30 mg/kg/dayOral (p.o.)Not Specified14 daysCo-administration with cerivastatin (1 mg/kg) almost completely prevented statin-induced myotoxicity[3]

Table 2: this compound Dosage and Administration in Non-Rodent Models

| Animal Model | Dosage | Administration Route | Vehicle/Formulation | Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Beagle Dogs | 10 mg/kg | Oral (p.o.) | Not Specified (likely a suspension) | Single dose | Bioavailability of 8.2%[4] | | WHHLMI Rabbits (Hypercholesterolemic) | 100 or 200 mg/kg/day | Diet Admixture | Standard Rabbit Chow | 32 weeks | Decreased plasma cholesterol and triglycerides; transformed unstable coronary plaques into stable fibrous lesions[5] | | Common Marmosets | 30, 100 mg/kg/day | Oral (p.o.) | Not Specified | 4 days | Lowered plasma non-HDL cholesterol and triglycerides[6] |

Experimental Protocols

Protocol for Oral Gavage Administration in Rats

This protocol is based on studies investigating the effect of this compound on hepatic cholesterol biosynthesis in Wistar rats[1].

Materials:

  • This compound (TAK-475)

  • 0.5% (w/v) Methylcellulose solution

  • Homogenizer or sonicator

  • Analytical balance

  • Volumetric flasks

  • Stir plate and stir bar

  • Animal gavage needles (appropriate size for rats)

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of purified water while stirring continuously until fully dissolved.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the animals.

    • Weigh the calculated amount of this compound powder.

    • In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle while stirring or sonicating to achieve a homogenous suspension at the desired final concentration.

  • Animal Dosing:

    • Weigh each rat immediately before dosing to determine the precise volume of the suspension to be administered.

    • Gently restrain the rat.

    • Insert the gavage needle orally and advance it into the esophagus and then into the stomach.

    • Administer the calculated volume of the this compound suspension slowly and carefully.

    • Observe the animal for a short period after dosing to ensure no adverse reactions occur.

Protocol for Diet Admixture Preparation for Rabbits and Mice

This protocol is adapted from studies in WHHLMI rabbits and LDL receptor knockout mice[2][5].

Materials:

  • This compound (TAK-475)

  • Standard powdered rodent or rabbit chow

  • Precision balance

  • Large-scale mixer (e.g., a V-blender or a planetary mixer)

Procedure:

  • Dose Calculation: Determine the total amount of medicated feed required for the study duration. Calculate the concentration of this compound needed in the diet (e.g., 0.02% or 0.07% for mice, or a concentration that achieves the target mg/kg/day dose for rabbits based on average daily food consumption).

  • Premixing:

    • Weigh the required amount of this compound.

    • In a small container, mix the this compound with a small portion of the powdered chow. This ensures a more even distribution in the final mix.

  • Final Mixing:

    • Transfer the premix to the large-scale mixer containing the bulk of the powdered chow.

    • Mix for a sufficient duration to ensure a homogenous distribution of the drug throughout the feed. The mixing time will depend on the type and size of the mixer.

  • Storage: Store the medicated diet in airtight containers, protected from light and moisture, at a cool and dry place to maintain drug stability.

  • Administration: Provide the medicated chow to the animals ad libitum as their sole food source. Monitor food consumption regularly to estimate the actual drug intake.

Protocol for Blood and Tissue Collection for Lipid Analysis

This is a general protocol for collecting samples to assess the effects of this compound on lipid profiles.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Surgical instruments for tissue harvesting

  • Phosphate-buffered saline (PBS), cold

  • Liquid nitrogen or dry ice

  • Centrifuge

  • -80°C freezer

Procedure:

  • Blood Collection:

    • Anesthetize the animal.

    • Collect blood via an appropriate route (e.g., cardiac puncture for terminal studies in rodents, or from a marginal ear vein in rabbits).

    • Place the blood into appropriate collection tubes.

    • For plasma, centrifuge the blood at approximately 1000-2000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Tissue Harvesting (e.g., Liver):

    • Following blood collection (for terminal studies), perfuse the animal with cold PBS to remove remaining blood from the tissues.

    • Surgically excise the liver (or other target tissues).

    • Rinse the tissue with cold PBS to remove any excess blood.

    • Blot the tissue dry.

    • Snap-freeze the tissue samples in liquid nitrogen or on dry ice.

    • Store the frozen tissue samples at -80°C until lipid extraction and analysis.

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound (TAK-475).

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase AcetylCoA->HMG_CoA_Reductase HMG_CoA HMG-CoA HMG_CoA->HMG_CoA_Reductase HMG-CoA Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) Mevalonate->Isoprenoids Farnesyl_PP Farnesyl Pyrophosphate (FPP) Isoprenoids->Farnesyl_PP Squalene_Synthase Squalene Synthase Farnesyl_PP->Squalene_Synthase Farnesyl_PP->Squalene_Synthase Farnesyl PP Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps HMG_CoA_Reductase->Mevalonate Squalene_Synthase->Squalene This compound This compound (TAK-475) This compound->Squalene_Synthase Statins Statins Statins->HMG_CoA_Reductase

Caption: Cholesterol biosynthesis pathway and points of inhibition.

Experimental Workflow: In Vivo Efficacy Study

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a hyperlipidemic animal model.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., WHHLMI Rabbit, LDLr-/- Mouse) Acclimatization 2. Acclimatization Period Animal_Model->Acclimatization Baseline 3. Baseline Blood Sampling (Pre-treatment) Acclimatization->Baseline Randomization 4. Randomization into Groups (Control vs. This compound) Baseline->Randomization Treatment 5. This compound Administration (Oral Gavage or Diet Admixture) Randomization->Treatment Monitoring 6. In-life Monitoring (Body weight, food intake, clinical signs) Treatment->Monitoring Blood_Sampling 7. Periodic Blood Sampling Monitoring->Blood_Sampling Termination 8. Study Termination and Terminal Sample Collection Monitoring->Termination Blood_Sampling->Monitoring Analysis 9. Sample Analysis (Lipid profile, Histopathology) Termination->Analysis Data_Analysis 10. Data Analysis and Interpretation Analysis->Data_Analysis

Caption: Workflow for a typical in vivo hyperlipidemia study.

Logical Relationship: this compound's Mechanism of Action

This diagram illustrates the logical relationship between this compound administration and its physiological effects.

Mechanism_of_Action This compound This compound (TAK-475) Administration Inhibition Inhibition of Squalene Synthase This compound->Inhibition Squalene_Reduction Decreased Squalene Production Inhibition->Squalene_Reduction Cholesterol_Reduction Decreased Hepatic Cholesterol Synthesis Squalene_Reduction->Cholesterol_Reduction LDLr_Upregulation Upregulation of LDL Receptors Cholesterol_Reduction->LDLr_Upregulation LDL_Clearance Increased Plasma LDL Clearance LDLr_Upregulation->LDL_Clearance Plasma_LDL_Reduction Reduced Plasma LDL Cholesterol LDL_Clearance->Plasma_LDL_Reduction

Caption: this compound's mechanism for lowering LDL cholesterol.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lapaquistat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lapaquistat (TAK-475) is a potent inhibitor of squalene synthase, an enzyme involved in the cholesterol biosynthesis pathway.[1][2] Although its clinical development was discontinued, the need for a reliable analytical method for its quantification in biological matrices remains for preclinical and research purposes.[1][2] This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies.

Experimental

Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • This compound-d4 (internal standard, IS) (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Control human plasma (K2-EDTA)

Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50:50 acetonitrile:water).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (80:20 acetonitrile:0.1% formic acid in water).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection were optimized for the sensitive and selective quantification of this compound.

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC Parameters
ColumnC18 reversed-phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient20% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate for 1 min
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsThis compound: m/z 603.1 -> 454.2this compound-d4: m/z 607.1 -> 458.2
Dwell Time100 ms
Collision Energy (CE)Optimized for each transition
Declustering Potential (DP)Optimized for each transition
Ion Source Temperature550°C
IonSpray Voltage5500 V

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Results

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%RE, n=6)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%RE, n=18)
LLOQ0.58.2-3.59.8-2.1
Low QC1.56.52.17.93.2
Mid QC754.1-1.25.3-0.8
High QC4003.50.84.71.5

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low and high QC concentrations.

Table 3: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low QC1.592.395.8
High QC40094.197.2

Workflow Diagrams

Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound-d4, 20 µL) Start->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add Cold Acetonitrile (400 µL) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Vortex3 Vortex (30s) Reconstitute->Vortex3 Inject Inject into LC-MS/MS Vortex3->Inject

Caption: Sample preparation workflow for this compound extraction from human plasma.

LCMS_Analysis_Workflow Autosampler Autosampler (5 µL Injection) LC_Column LC Separation (C18 Reversed-Phase) Autosampler->LC_Column Mobile Phase ESI_Source Electrospray Ionization (Positive Mode) LC_Column->ESI_Source Eluent Mass_Analyzer Tandem Mass Spectrometry (MRM Detection) ESI_Source->Mass_Analyzer Ions Data_Acquisition Data Acquisition & Processing Mass_Analyzer->Data_Acquisition Signal

Caption: LC-MS/MS analytical workflow for the quantification of this compound.

This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, accurate, and precise, with a simple and rapid sample preparation procedure. The use of a stable isotope-labeled internal standard ensures reliable results. This method is well-suited for supporting pharmacokinetic and other research studies involving this compound.

References

Lapaquistat as a Chemical Probe for Studying Squalene Synthase Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat, also known as TAK-475, is a potent and selective inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1] Unlike statins, which target HMG-CoA reductase, this compound acts further downstream, catalyzing the first committed step in sterol synthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[1] This specific mechanism of action makes this compound an invaluable chemical probe for elucidating the physiological and pathophysiological roles of squalene synthase. Although its clinical development as a cholesterol-lowering drug was halted due to concerns of liver toxicity at high doses, its utility in a research context remains significant.[2][3]

These application notes provide detailed protocols for utilizing this compound to investigate squalene synthase function in various experimental settings.

Data Presentation

In Vitro Potency of this compound (Active Metabolite T-91485)
ParameterCell Line/Enzyme SourceValue
IC50 Human Skeletal Myocytes (Cholesterol Biosynthesis)45 nM[4]
Effects of this compound Acetate on Plasma Lipids in Clinical Trials (12-week monotherapy)
DoseLDL-C ReductionNon-HDL-C ReductionTotal Cholesterol ReductionTriglyceride Reduction
50 mg/day 18%SignificantSignificantSignificant
100 mg/day 23%SignificantSignificantSignificant

Data compiled from a meta-analysis of 12 clinical trials.[3]

Effects of this compound Acetate in Combination with Statins (24-week study)
This compound Acetate DoseAdditional LDL-C Reduction
50 mg/day 14%
100 mg/day 19%

Data represents the additional LDL-C lowering on top of statin therapy.[3]

Effects of this compound Acetate in an Animal Model (WHHLMI Rabbits, 32-week treatment)
Treatment GroupPlasma Concentration (Active Metabolite)Plasma CholesterolPlasma Triglycerides
Control Not ApplicableNo significant changeNo significant change
100 mg/kg/day 49.6 ± 13.9 nMDecreasedDecreased
200 mg/kg/day 129 ± 31.8 nMDecreasedDecreased

Data from a study on hypercholesterolemic rabbits.[5]

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Multiple Steps HMGCR HMG-CoA Reductase HMGCoA->HMGCR FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps NonSterol Non-Sterol Isoprenoids (e.g., Dolichol, Ubiquinone, Prenylated Proteins) FPP->NonSterol Squalene Squalene FPP->Squalene 2x FPP SQS Squalene Synthase (SQS) FPP->SQS Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps HMGCR->Mevalonate SQS->Squalene Statins Statins Statins->HMGCR Inhibits This compound This compound This compound->SQS Inhibits

Caption: Cholesterol Biosynthesis Pathway showing the site of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies EnzymeAssay Squalene Synthase Activity Assay CellAssay Cellular Cholesterol Biosynthesis Assay EnzymeAssay->CellAssay Confirm Cellular Activity ToxicityAssay Cytotoxicity Assay (e.g., MTT) CellAssay->ToxicityAssay Assess Safety Window AnimalModel Animal Model of Hypercholesterolemia ToxicityAssay->AnimalModel Guide In Vivo Dosing Dosing This compound Administration AnimalModel->Dosing Analysis Lipid Profile Analysis Dosing->Analysis

Caption: Experimental workflow for studying squalene synthase function using this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

This compound acetate and its active metabolite, this compound (T-91485), are soluble in dimethyl sulfoxide (DMSO).[6][7][8]

  • Reagent: this compound acetate (TAK-475) or this compound (T-91485)

  • Solvent: High-purity, anhydrous DMSO.

  • Procedure:

    • To prepare a 10 mM stock solution of this compound (M.W. 603.10 g/mol ), dissolve 6.03 mg in 1 mL of DMSO.

    • To prepare a 10 mM stock solution of this compound Acetate (M.W. 645.14 g/mol ), dissolve 6.45 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming in an ultrasonic bath may aid solubility.[9]

  • Storage: Store the stock solution in aliquots at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[6] Avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro Squalene Synthase Activity Assay

This protocol is adapted from radiometric assays using rat liver microsomes as a source of squalene synthase.[10]

Materials:

  • Rat liver microsomes (prepared from fresh or frozen liver)

  • [1-14C]Farnesyl pyrophosphate (radiolabeled substrate)

  • NADPH

  • This compound (T-91485) stock solution

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 10 mM KF

  • Scintillation vials and scintillation fluid

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent: Heptane:diethyl ether:acetic acid (80:20:1, v/v/v)

  • Squalene standard

Procedure:

  • Microsome Preparation: Prepare rat liver microsomes using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation (e.g., by Bradford assay).

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of assay buffer.

    • Add 10 µL of this compound solution (or DMSO for control) at various concentrations (e.g., 1 nM to 1 µM final concentration).

    • Add 20 µL of rat liver microsomes (approximately 50-100 µg of protein).

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Start the reaction by adding 10 µL of [1-14C]Farnesyl pyrophosphate (final concentration ~5 µM, specific activity ~50 mCi/mmol) and 10 µL of NADPH (final concentration ~1 mM).

    • Incubate for 30 minutes at 37°C.

  • Lipid Extraction:

    • Stop the reaction by adding 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 1 minute.

    • Add 100 µL of 0.9% NaCl and vortex again.

    • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • TLC Separation and Quantification:

    • Spot the extracted lipids onto a silica gel TLC plate, alongside a squalene standard.

    • Develop the TLC plate in the heptane:diethyl ether:acetic acid solvent system until the solvent front is near the top.

    • Allow the plate to air dry.

    • Visualize the squalene standard (e.g., using iodine vapor).

    • Scrape the silica gel from the area corresponding to the squalene standard into a scintillation vial.

    • Add scintillation fluid and quantify the amount of [14C]squalene using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of squalene synthase activity for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Cholesterol Biosynthesis Assay in HepG2 Cells

This protocol measures the de novo synthesis of cholesterol from a radiolabeled precursor in a cellular context.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • [1-14C]Acetate (radiolabeled precursor)

  • This compound (T-91485) stock solution

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent: Hexane:isopropanol (3:2, v/v)

  • TLC plates and developing solvent as in Protocol 1

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Radiolabeling:

    • Add [1-14C]Acetate to each well to a final concentration of 1 µCi/mL.

    • Incubate for an additional 4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of hexane:isopropanol (3:2) to each well and incubate for 30 minutes at room temperature to extract the lipids.

    • Collect the lipid extract into a new tube.

  • TLC Separation and Quantification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Resuspend the lipid residue in a small volume of chloroform.

    • Perform TLC and quantification of [14C]cholesterol as described in Protocol 1, using a cholesterol standard for identification.

  • Data Analysis: Normalize the radioactivity incorporated into cholesterol to the total protein content of each well (determined from a parallel plate). Calculate the percentage inhibition of cholesterol synthesis and determine the IC50 value.

Protocol 3: Cytotoxicity Assessment using MTT Assay in HepG2 Cells

This protocol assesses the effect of this compound on the viability of HepG2 cells, a human liver cell line.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound (T-91485) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 µM to 100 µM). Include wells with vehicle (DMSO) control and medium-only blanks.

    • Incubate for 24-48 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the medium-only blanks from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

This compound is a powerful chemical probe for investigating the role of squalene synthase in cholesterol metabolism and other cellular processes. Its high potency and specific mechanism of action allow for targeted inhibition of this key enzyme. The protocols provided herein offer a framework for researchers to utilize this compound in a variety of in vitro settings to further our understanding of squalene synthase function in health and disease. When using this compound, it is important to consider its potential for cytotoxicity, especially at higher concentrations and with prolonged exposure, and to include appropriate controls in all experiments.

References

Application Notes and Protocols: Experimental Design for Lapaquistat Co-administration with Statins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (TAK-475) is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase, the target of statins. By inhibiting the first committed step toward cholesterol synthesis, this compound was developed to lower low-density lipoprotein cholesterol (LDL-C) levels. The co-administration of this compound with statins presents a potentially synergistic approach to lipid-lowering therapy, targeting two distinct steps in the same metabolic pathway. This document provides detailed experimental designs and protocols for the preclinical evaluation of this compound when co-administered with statins.

Statins inhibit HMG-CoA reductase, reducing the production of mevalonate and subsequently cholesterol.[1] this compound inhibits squalene synthase, which catalyzes the conversion of farnesyl diphosphate to squalene.[2] This dual inhibition is hypothesized to provide a more profound reduction in cholesterol synthesis. However, the clinical development of this compound was halted due to concerns about liver toxicity at higher doses.[3][4] Therefore, a thorough preclinical assessment of both efficacy and safety is crucial for any further investigation of this combination.

These application notes provide a framework for in vitro and in vivo studies to characterize the pharmacodynamic and pharmacokinetic interactions and to assess the safety profile of this compound and statin co-administration.

Cholesterol Biosynthesis Pathway

The following diagram illustrates the points of inhibition for statins and this compound in the cholesterol biosynthesis pathway.

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statin Statins Statin->HMGCoA This compound This compound This compound->Squalene

Caption: Inhibition sites of statins and this compound.

Data Presentation: Efficacy of this compound and Statin Co-administration

The following tables summarize the expected percentage change in lipid parameters based on clinical trial data for this compound as a monotherapy and in combination with statins.[3][4][5]

Table 1: this compound Monotherapy - Percent Change from Baseline

DoseLDL-CTotal CholesterolTriglycerides
50 mg-18%
100 mg-23%

Table 2: this compound Co-administered with Statins - Additional Percent Change in LDL-C

This compound DoseStatinAdditional LDL-C Reduction
50 mgAtorvastatin, Simvastatin, etc.-14%
100 mgAtorvastatin, Simvastatin, etc.-19%

Experimental Protocols

In Vitro Efficacy and Synergy

Objective: To determine the in vitro potency of this compound and a selected statin, alone and in combination, in inhibiting cholesterol synthesis.

4.1.1. Cholesterol Synthesis Inhibition Assay in Rat Liver Microsomes

This protocol is adapted from established methods for assessing cholesterol synthesis in vitro.[6][7]

  • Materials:

    • Rat liver microsomes

    • [14C]-Acetate (radiolabeled precursor)

    • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • This compound and a selected statin (e.g., Atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

    • Scintillation cocktail and vials

    • Phosphate buffer (pH 7.4)

  • Protocol Workflow:

G acclimatization Acclimatization (1 week) diet_induction Hyperlipidemic Diet Induction (2-4 weeks) acclimatization->diet_induction baseline Baseline Blood Sampling diet_induction->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Daily Oral Dosing (2-4 weeks) randomization->dosing monitoring Monitor Body Weight and Food Consumption dosing->monitoring final_sampling Final Blood and Tissue Collection dosing->final_sampling analysis Lipid Profile and Biomarker Analysis final_sampling->analysis

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Lapaquistat Through Squalene Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (also known as TAK-475) is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the conversion of farnesyl diphosphate (FPP) to squalene, the first committed step in cholesterol synthesis.[1] By inhibiting this enzyme, this compound not only lowers cholesterol levels but also leads to an accumulation of upstream isoprenoid intermediates, such as FPP and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases that play a significant role in inflammatory signaling pathways.[1]

Recent research has highlighted the potential of this compound as a modulator of inflammation. Studies have shown that this compound can reduce levels of the inflammatory marker high-sensitivity C-reactive protein (hsCRP) in clinical settings.[3] Furthermore, in vitro studies using models that mimic inflammatory conditions like mevalonate kinase deficiency (MKD) have demonstrated that the active metabolite of this compound, TAK-475 M-I, can inhibit the production of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] These findings suggest that this compound's mechanism of action extends beyond lipid-lowering and presents a promising avenue for investigating the role of the cholesterol biosynthesis pathway in inflammation.

These application notes provide detailed protocols for utilizing this compound to study the effects of squalene synthase inhibition on inflammation in both in vitro and in vivo models. The provided methodologies are based on established research and are intended to guide researchers in designing and executing experiments to explore the anti-inflammatory properties of this compound.

Data Presentation

In Vitro Inhibition of IL-1β Production by TAK-475 M-I

The following table summarizes the in vitro effect of TAK-475 M-I, the active metabolite of this compound, on IL-1β production in a THP-1 cell model simulating mevalonate kinase deficiency (MKD).

Cell ModelTreatment ConditionsTAK-475 M-I ConcentrationIL-1β Inhibition (%)Reference
MKD-like THP-1 cells3 µmol/L simvastatin + 1 ng/mL LPS150 nmol/L35%[1]
MKD-like THP-1 cells3 µmol/L simvastatin + 1 ng/mL LPS1000 nmol/L23%[1]
Clinical Reduction of hs-CRP by this compound

This table presents the dose-dependent reduction of high-sensitivity C-reactive protein (hsCRP) observed in clinical trials with this compound.

Study PopulationTreatmentThis compound Dosehs-CRP Reduction (%)Reference
Primary HypercholesterolemiaMonotherapy50 mg/dayStatistically Significant[4]
Primary HypercholesterolemiaMonotherapy100 mg/dayStatistically Significant[4]
Primary HypercholesterolemiaCo-administered with Atorvastatin50 mg/dayNot statistically significant (P=0.059)[4]
Primary HypercholesterolemiaCo-administered with Atorvastatin100 mg/dayStatistically Significant (P<0.001)[4]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Statins Statins Statins->HMG_CoA Inhibits This compound This compound (TAK-475) This compound->FPP Inhibits This compound->Isoprenoids Increases Upstream Accumulation Prenylation Protein Prenylation Isoprenoids->Prenylation Inflammation Inflammatory Signaling Prenylation->Inflammation Modulates

Caption: Inhibition of squalene synthase by this compound blocks cholesterol synthesis and increases upstream isoprenoids.

Experimental Workflow: In Vitro Study of this compound on Inflammation

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis of Inflammatory Response Culture Culture THP-1 cells or Isolate Human PBMCs Seed Seed cells in multi-well plates Culture->Seed Simvastatin Pre-treat with Simvastatin (to mimic MKD) Seed->Simvastatin This compound Treat with this compound (TAK-475 M-I) Simvastatin->this compound LPS Stimulate with LPS This compound->LPS Supernatant Collect cell culture supernatant LPS->Supernatant Cell_Lysis Lyse cells for protein/RNA analysis LPS->Cell_Lysis ELISA Measure cytokine levels (IL-1β, IL-6, TNF-α) by ELISA Supernatant->ELISA Western_Blot Analyze signaling proteins by Western Blot Cell_Lysis->Western_Blot qPCR Analyze gene expression of inflammatory markers by qPCR Cell_Lysis->qPCR

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effects in a THP-1 Cell Model of Mevalonate Kinase Deficiency (MKD)

This protocol describes how to use the human monocytic cell line THP-1 to model the inflammatory phenotype of Mevalonate Kinase Deficiency (MKD) and to assess the anti-inflammatory effects of this compound's active metabolite, TAK-475 M-I.[1]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Simvastatin (Sigma-Aldrich)

  • TAK-475 M-I (Synthesized or commercially available)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Human IL-1β ELISA Kit (R&D Systems or equivalent)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 complete medium in a T-75 flask.

    • Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

    • Subculture cells every 2-3 days.

  • Cell Seeding:

    • Seed THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

  • Simvastatin Pre-treatment (MKD Mimic):

    • Prepare a stock solution of simvastatin in DMSO.

    • Dilute the simvastatin stock solution in complete medium to a final concentration of 3 µmol/L.

    • Add 50 µL of the simvastatin solution to each well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound (TAK-475 M-I) Treatment:

    • Prepare a stock solution of TAK-475 M-I in DMSO.

    • Prepare serial dilutions of TAK-475 M-I in complete medium to achieve final concentrations ranging from 10 nM to 1000 nM.

    • Add 25 µL of the TAK-475 M-I dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate for 1 hour.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Dilute the LPS stock solution in complete medium to a final concentration of 1 ng/mL.

    • Add 25 µL of the LPS solution to each well (except for the unstimulated control wells).

    • Incubate the plate for an additional 24 hours.

  • Cytokine Analysis:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

    • Calculate the percentage inhibition of IL-1β production for each concentration of TAK-475 M-I compared to the LPS-stimulated control.

Protocol 2: In Vitro Assessment of this compound's Anti-inflammatory Effects in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the isolation and use of human PBMCs to investigate the anti-inflammatory effects of this compound's active metabolite, TAK-475 M-I.

Materials:

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Simvastatin (Sigma-Aldrich)

  • TAK-475 M-I

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Human IL-1β, IL-6, and TNF-α ELISA Kits (R&D Systems or equivalent)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • PBMC Isolation:

    • Dilute fresh human whole blood 1:1 with sterile PBS.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer of plasma and platelets.

    • Collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

  • Simvastatin Pre-treatment:

    • Follow the same procedure as in Protocol 1, step 3.

  • This compound (TAK-475 M-I) Treatment:

    • Follow the same procedure as in Protocol 1, step 4.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Dilute the LPS stock solution in complete medium to a final concentration of 200 ng/mL.

    • Add 25 µL of the LPS solution to each well (except for the unstimulated control wells).

    • Incubate the plate for an additional 24 hours.

  • Cytokine Analysis:

    • Follow the same procedure as in Protocol 1, step 6, using the appropriate ELISA kits for human IL-1β, IL-6, and TNF-α.

Protocol 3: In Vivo Assessment of this compound's Effects on Atherosclerotic Plaque Inflammation in WHHLMI Rabbits

This protocol provides a framework for an in vivo study to evaluate the effects of this compound on inflammation within atherosclerotic plaques using the Watanabe heritable hyperlipidemic (WHHLMI) rabbit model.

Materials:

  • Male WHHLMI rabbits

  • Standard rabbit chow

  • This compound acetate (TAK-475)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., ketamine/xylazine)

  • Formalin (10% neutral buffered)

  • Paraffin embedding materials

  • Microtome

  • Primary antibodies: Rabbit anti-macrophage (e.g., RAM11), anti-IL-1β, anti-TNF-α

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) kit

  • DAB substrate kit

  • Microscope

Procedure:

  • Animal Model and Treatment:

    • Acclimate male WHHLMI rabbits for at least one week.

    • Divide the rabbits into three groups: control (vehicle), low-dose this compound (e.g., 10 mg/kg/day), and high-dose this compound (e.g., 30 mg/kg/day).

    • Administer this compound or vehicle daily via oral gavage for a period of 12-16 weeks.

    • Monitor animal health and body weight regularly.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the rabbits under deep anesthesia.

    • Perfuse the animals with saline followed by 10% neutral buffered formalin.

    • Carefully dissect the entire aorta and fix it in 10% formalin overnight.

    • Process the aortic tissue and embed it in paraffin.

    • Cut 5 µm thick sections of the aortic arch and thoracic aorta and mount them on glass slides.

  • Immunohistochemistry for Inflammatory Markers:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum (e.g., normal goat serum).

    • Incubate the sections with the primary antibody against macrophages (e.g., RAM11) overnight at 4°C.

    • For cytokine staining, use primary antibodies against IL-1β and TNF-α.

    • Wash the sections with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the color with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections.

  • Image Analysis:

    • Capture images of the stained aortic sections using a light microscope.

    • Quantify the area of positive staining for macrophages, IL-1β, and TNF-α within the atherosclerotic plaques using image analysis software (e.g., ImageJ).

    • Express the data as the percentage of the total plaque area that is positively stained.

    • Perform statistical analysis to compare the different treatment groups.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including antibody concentrations, incubation times, and the choice of reagents and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Overcoming Lapaquistat solubility issues for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with Lapaquistat (TAK-475) and its acetate form for in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound acetate. What are the recommended solvents?

A1: this compound acetate is a poorly water-soluble compound. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions. It is crucial to use high-purity, anhydrous (newly opened) DMSO to achieve the best results, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: My this compound acetate powder is not dissolving well in DMSO, even with vortexing. What should I do?

A2: If you encounter difficulty dissolving this compound acetate in DMSO, gentle heating and sonication can be employed. Warm the solution in a 37°C water bath and use an ultrasonic bath to facilitate dissolution.[2][3] Ensure the compound is completely dissolved before use.

Q3: I observed precipitation when I diluted my this compound acetate DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent is rapidly introduced into an aqueous solution where it is less soluble. To mitigate this, it is recommended to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%, with a negative control containing the same DMSO concentration.[4]

Q4: What is the maximum recommended final concentration of this compound acetate in cell culture media?

A4: The final concentration will be dictated by the specific requirements of your assay and the tolerance of your cell line to the compound and the solvent. It is advisable to perform a dose-response curve to determine the optimal concentration. However, due to its poor aqueous solubility, high concentrations may be difficult to achieve without precipitation.

Q5: How should I store my this compound acetate stock solution?

A5: this compound acetate stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Store these aliquots at -20°C or -80°C. When stored at -80°C, the solution is typically stable for up to 6 months, while at -20°C, it is stable for about one month.[1]

Quantitative Data: this compound Solubility

The following table summarizes the reported solubility of this compound acetate and its active metabolite, this compound, in various solvents.

CompoundSolventSolubilityNotes
This compound acetateDMSO46 mg/mL (71.30 mM)
This compound acetateDMSO2 mg/mL (3.10 mM)Requires ultrasonic treatment.[1]
This compound acetate10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (3.88 mM)Clear solution.[1]
This compound10% DMSO / 90% (20% SBE-β-CD in saline)≥ 0.83 mg/mL (1.38 mM)Clear solution.[5]
This compound10% DMSO / 90% Corn Oil≥ 0.83 mg/mL (1.38 mM)Clear solution.[5]

Experimental Protocols

Preparation of this compound Acetate Stock Solution

This protocol describes the preparation of a 10 mM this compound acetate stock solution in DMSO.

Materials:

  • This compound acetate powder

  • High-purity, sterile DMSO (anhydrous)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath and/or sonicator (optional)

  • 0.22 µm syringe filter (DMSO-compatible)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound acetate powder in a sterile container.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve a 10 mM stock solution.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution to 37°C and/or sonicate until the powder is completely dissolved.[2][3]

  • Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter to ensure sterility.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C.[1]

Workflow for this compound Solution Preparation and Cell Treatment

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound Acetate Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C / -80°C filter->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat G HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Isoprenoids Non-sterol Isoprenoids Mevalonate->Isoprenoids Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->Mevalonate This compound This compound This compound->Squalene

References

Troubleshooting unexpected off-target effects of Lapaquistat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected off-target effects during experiments with Lapaquistat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of the enzyme squalene synthase.[1][2] This enzyme catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene, a key step in the cholesterol biosynthesis pathway.[1][2] Unlike statins, which target HMG-CoA reductase further upstream, this compound was developed with the aim of reducing cholesterol synthesis without depleting other essential molecules derived from the mevalonate pathway.[1]

Q2: What is the most well-documented off-target effect of this compound?

The primary off-target effect observed in clinical trials, which led to the discontinuation of its development, was hepatotoxicity.[1][2][3][4][5] This manifested as an elevation in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5]

Q3: What is the suspected biochemical basis for this compound-induced hepatotoxicity?

The hepatotoxicity is thought to be caused by the accumulation of the substrate of squalene synthase, farnesyl pyrophosphate (FPP), and its subsequent conversion into potentially toxic metabolites, such as farnesol-derived dicarboxylic acids.[3]

Q4: Besides hepatotoxicity, what other unexpected effects might I observe?

Inhibition of squalene synthase can lead to a build-up of FPP, which may have its own biological activities. For instance, studies on other squalene synthase inhibitors have shown that FPP accumulation can impact cellular processes like osteoblast differentiation. Additionally, the flux of isoprenoid intermediates might be redirected towards other pathways, potentially affecting the synthesis of non-sterol molecules like dolichol and ubiquinone (Coenzyme Q10).[6]

Q5: I am observing higher than expected cytotoxicity in my cell-based assays. What could be the cause?

Higher than expected cytotoxicity could be due to several factors:

  • Cell-type specific sensitivity: Different cell lines, especially those of hepatic origin, may have varying sensitivities to this compound due to differences in metabolism and expression of drug transporters.

  • Accumulation of toxic metabolites: As mentioned, the buildup of FPP and its derivatives can be cytotoxic.

  • Mitochondrial dysfunction: Some drug-induced liver injuries are associated with mitochondrial impairment.

  • Oxidative stress: An imbalance in cellular redox state can lead to cell death.

Q6: My results show unexpected changes in gene expression related to lipid metabolism. Is this a known effect?

Yes, this is a plausible effect. The inhibition of cholesterol synthesis by this compound can trigger cellular feedback mechanisms. For example, a decrease in intracellular cholesterol levels can lead to the upregulation of HMG-CoA reductase and the LDL receptor as the cell attempts to compensate.

Troubleshooting Guides

Issue 1: Unexpected Level of Hepatotoxicity in in vitro Models

If you observe a higher or more rapid onset of cytotoxicity in your liver cell models (e.g., HepG2, HepaRG, primary human hepatocytes) than anticipated, consider the following troubleshooting steps.

Troubleshooting Workflow:

A Unexpected Hepatotoxicity Observed B Confirm this compound Concentration and Purity A->B C Assess Mitochondrial Function B->C D Measure Oxidative Stress B->D E Evaluate Steatosis (Lipid Accumulation) B->E F Measure Farnesyl Pyrophosphate (FPP) Levels B->F G Analyze Gene Expression B->G H Correlate Findings and Identify Potential Mechanism C->H D->H E->H F->H G->H

Troubleshooting workflow for unexpected hepatotoxicity.

Experimental Protocols:

  • Mitochondrial Function Assessment:

    • Objective: To determine if this compound is impairing mitochondrial function.

    • Method: A common method is to use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). This allows for the assessment of basal respiration, ATP production, proton leak, and maximal respiration. Alternatively, fluorescent dyes like TMRM or JC-1 can be used to measure mitochondrial membrane potential via fluorescence microscopy or flow cytometry.

    • Example Protocol (Seahorse XF Assay):

      • Seed hepatocytes in a Seahorse XF cell culture microplate.

      • Allow cells to adhere and grow to the desired confluency.

      • Treat cells with a dose-range of this compound for a specified time (e.g., 24 hours).

      • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

      • Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

      • Analyze the resulting OCR data to determine key parameters of mitochondrial function.

  • Oxidative Stress Measurement:

    • Objective: To quantify the generation of reactive oxygen species (ROS).

    • Method: Use of fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX Green Reagent.[7]

    • Example Protocol (DCFH-DA Assay):

      • Plate hepatocytes in a multi-well plate and allow them to attach.

      • Treat cells with this compound at various concentrations. Include a positive control (e.g., hydrogen peroxide).

      • After the treatment period, remove the medium and wash the cells with a suitable buffer (e.g., PBS).

      • Load the cells with DCFH-DA solution and incubate in the dark.

      • Measure the fluorescence intensity using a fluorescence plate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.[8]

  • Lipid Accumulation (Steatosis) Assay:

    • Objective: To assess whether this compound induces intracellular lipid droplet accumulation.

    • Method: Staining with lipophilic dyes such as Oil Red O or Nile Red.

    • Example Protocol (Oil Red O Staining):

      • Culture hepatocytes on coverslips in a multi-well plate.

      • Treat with this compound.

      • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

      • Wash the cells and stain with a working solution of Oil Red O.

      • Wash to remove unbound dye.

      • Counterstain the nuclei if desired (e.g., with hematoxylin).

      • Visualize the lipid droplets (stained red) under a microscope. The amount of staining can be quantified by extracting the dye and measuring its absorbance.

Issue 2: Unexpected Effects on Non-Sterol Pathways

Given that this compound blocks a key branch point in the isoprenoid pathway, you might observe effects on processes that rely on isoprenoid intermediates other than cholesterol.

Logical Relationship of Pathway Intermediates:

cluster_0 Mevalonate Pathway cluster_1 Downstream Pathways HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (Inhibited by this compound) Protein Prenylation Protein Prenylation Farnesyl Pyrophosphate (FPP)->Protein Prenylation Dolichol Synthesis Dolichol Synthesis Farnesyl Pyrophosphate (FPP)->Dolichol Synthesis Ubiquinone (CoQ10) Synthesis Ubiquinone (CoQ10) Synthesis Farnesyl Pyrophosphate (FPP)->Ubiquinone (CoQ10) Synthesis Cholesterol Cholesterol Squalene->Cholesterol

References

Technical Support Center: Lapaquistat-Induced Liver Enzyme Elevation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Lapaquistat (TAK-475) and encountering associated liver enzyme elevations in animal models.

Troubleshooting Guides & FAQs

Issue 1: Elevated ALT/AST Levels Observed During this compound Administration

Question: We are observing a significant increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our animal models (rats/mice) following the administration of this compound. How can we investigate and potentially mitigate this?

Answer:

Elevated ALT and AST are common indicators of hepatocellular injury. With this compound, this is a known dose-dependent adverse effect observed in clinical trials, which led to the discontinuation of its development. The primary suspected mechanism is the inhibition of squalene synthase, leading to an accumulation of upstream mevalonate pathway intermediates, particularly farnesyl pyrophosphate (FPP). This accumulation is thought to lead to the production of toxic metabolites.

Troubleshooting & Mitigation Strategies:

  • Dose-Response Assessment: If not already done, conduct a thorough dose-response study to identify the lowest effective dose with the minimal impact on liver enzymes. Clinical data suggests that lower doses of this compound (e.g., 50 mg in humans) had a reduced risk of liver enzyme elevation compared to higher doses (100 mg).[1]

  • Co-administration with Statins: A potential strategy to reduce the accumulation of FPP is to co-administer a statin. Statins inhibit HMG-CoA reductase, an enzyme upstream of FPP synthesis. By reducing the overall flux through the mevalonate pathway, statins could decrease the substrate available for FPP synthesis, thereby mitigating its accumulation and subsequent toxicity.[2]

  • Antioxidant Co-therapy: Oxidative stress is a common mechanism in drug-induced liver injury (DILI). The accumulation of FPP and its metabolites may induce oxidative stress in hepatocytes.

    • N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (GSH). Co-administration of NAC has been shown to be protective in various models of DILI.[3][4]

    • Vitamin E: As a lipid-soluble antioxidant, Vitamin E can protect cell membranes from lipid peroxidation.

  • Nrf2 Activators: The transcription factor Nrf2 is a master regulator of the antioxidant response. Activating the Nrf2 pathway can upregulate a battery of cytoprotective genes.[5][6][7][8] Pre-treatment or co-treatment with known Nrf2 activators (e.g., sulforaphane) could be explored.

Experimental Workflow for Investigating Mitigation Strategies:

experimental_workflow cluster_setup Experimental Setup cluster_mitigation Mitigation Arms cluster_analysis Analysis A Animal Model (e.g., Rats) B Establish this compound Dose Inducing ALT/AST Elevation A->B C This compound + Vehicle (Control) B->C D This compound + Statin B->D E This compound + NAC B->E F This compound + Nrf2 Activator B->F G Monitor Serum ALT/AST Levels C->G D->G E->G F->G H Liver Histopathology G->H I Measure Oxidative Stress Markers (e.g., MDA, GSH) G->I J Gene Expression Analysis (e.g., Nrf2 targets) G->J

Caption: Experimental workflow for testing strategies to mitigate this compound-induced liver enzyme elevation.

Issue 2: Understanding the Mechanism of this compound-Induced Hepatotoxicity

Question: What is the proposed signaling pathway for this compound-induced liver toxicity, and how can we investigate this in our animal model?

Answer:

The leading hypothesis for this compound's hepatotoxicity centers on the disruption of the cholesterol biosynthesis pathway.

Proposed Signaling Pathway:

signaling_pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Drug Action cluster_toxicity Toxicity Cascade HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase ToxicMetabolites Toxic Metabolites (e.g., Farnesol-derived dicarboxylic acids) FPP->ToxicMetabolites Accumulation & Conversion Cholesterol Cholesterol Squalene->Cholesterol This compound This compound This compound->FPP Inhibits This compound->Squalene OxidativeStress Oxidative Stress ToxicMetabolites->OxidativeStress HepatocyteInjury Hepatocyte Injury OxidativeStress->HepatocyteInjury ALT_AST Increased ALT/AST HepatocyteInjury->ALT_AST

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

Investigative Steps:

  • Metabolomics: Analyze liver tissue and plasma for the accumulation of FPP and other upstream metabolites. This can confirm the primary biochemical consequence of squalene synthase inhibition.

  • Measure Oxidative Stress: Quantify markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) levels (a marker of lipid peroxidation) and the ratio of reduced to oxidized glutathione (GSH/GSSG).

  • Histopathology: Perform detailed histological examination of liver tissue. Look for signs of hepatocellular necrosis, apoptosis, inflammation, and steatosis.

  • Gene Expression Analysis: Use qPCR or RNA-sequencing to analyze the expression of genes involved in the cholesterol biosynthesis pathway, oxidative stress response (e.g., Nrf2 target genes like Ho-1, Nqo1), and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: this compound Dosing in Preclinical Animal Models

Animal ModelDoseDurationObserved EffectsReference
Rats (Wistar)1, 3, 10 mg/kg (p.o.)Single doseDose-dependent inhibition of hepatic cholesterol biosynthesis[9]
Rats (Wistar Fatty)60 mg/kg/day (p.o.)15 daysLowered plasma triglyceride and cholesterol[9]
Marmosets30, 100 mg/kg/day (p.o.)4 daysLowered plasma non-HDL cholesterol and triglyceride[10]
Guinea Pigs30 mg/kg/day14 daysPrevented statin-induced myotoxicity[2]
Rabbits (WHHLMI)100, 200 mg/kg/day (in diet)32 weeksDecreased plasma cholesterol and triglycerides[5]

Table 2: Clinical Observations of this compound-Induced Liver Enzyme Elevation in Humans

This compound DoseParameterObservationPlacebo/ControlReference
100 mg/dayALT ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits (pooled efficacy studies)2.0%0.3%[6]
100 mg/dayALT ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits (long-term study)2.7%0.7% (low-dose atorvastatin)[6]
100 mg/dayPatients meeting Hy's Law criteria2 patients0[6]

Experimental Protocols

Protocol 1: Induction of this compound-Induced Liver Enzyme Elevation in Rats
  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days with a standard diet and water ad libitum.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound (e.g., 60 mg/kg/day, administered orally by gavage). The dose may need to be optimized based on preliminary studies to consistently induce mild to moderate liver enzyme elevation.

  • Dosing: Administer the vehicle or this compound daily for 14-28 days.

  • Monitoring:

    • Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., weekly) for serum biochemistry.

    • Measure ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

    • Monitor body weight and clinical signs daily.

  • Terminal Procedures:

    • At the end of the study, collect a terminal blood sample via cardiac puncture for final serum biochemistry.

    • Euthanize the animals and perform a necropsy.

    • Collect the liver, weigh it, and fix portions in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze other portions of the liver in liquid nitrogen for molecular and biochemical analyses (e.g., metabolomics, gene expression, oxidative stress markers).

Protocol 2: Evaluation of N-acetylcysteine (NAC) Co-administration
  • Animal Model and Induction: Use the model established in Protocol 1.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 60 mg/kg/day).

    • Group 3: this compound (e.g., 60 mg/kg/day) + NAC (e.g., 150 mg/kg/day, administered orally or intraperitoneally).

    • Group 4: NAC alone (e.g., 150 mg/kg/day).

  • Dosing: Administer this compound and NAC as per the group assignments for the established duration (e.g., 14-28 days). NAC can be administered 1-2 hours prior to this compound.

  • Monitoring and Terminal Procedures: Follow the procedures outlined in Protocol 1. In addition to the standard analyses, measure glutathione (GSH) levels in the liver tissue to confirm the effect of NAC.

Mandatory Visualizations

logical_relationship This compound This compound Administration SqualeneSynthaseInhibition Squalene Synthase Inhibition This compound->SqualeneSynthaseInhibition FPP_Accumulation FPP Accumulation SqualeneSynthaseInhibition->FPP_Accumulation Toxicity Hepatotoxicity FPP_Accumulation->Toxicity ALT_AST_Elevation Elevated ALT/AST Toxicity->ALT_AST_Elevation Mitigation Potential Mitigation Strategies Mitigation->Toxicity May Reduce Statin Statins Statin->Mitigation Antioxidants Antioxidants (e.g., NAC) Antioxidants->Mitigation Nrf2 Nrf2 Activators Nrf2->Mitigation

Caption: Logical relationship between this compound administration and potential mitigation strategies.

References

Addressing Lapaquistat stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the stability and degradation of lapaquistat in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users anticipate and resolve common challenges encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns with this compound?

A1: this compound, as a complex organic molecule, is susceptible to degradation under various conditions. Based on its chemical structure, which includes ester and amide functionalities, the primary concerns are hydrolytic degradation under acidic and basic conditions. The molecule's aromatic rings and other functional groups may also be sensitive to oxidation and photolytic degradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored at low temperatures. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]

Q3: Can I store this compound in aqueous solutions?

A3: Prolonged storage in aqueous solutions is not recommended due to the risk of hydrolysis. If aqueous buffers are necessary for an experiment, they should be prepared fresh and used as quickly as possible.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: While specific interaction studies with a wide range of excipients are not publicly available, care should be taken when formulating this compound. Excipients with acidic or basic properties could promote degradation. Similarly, the choice of solvent is critical; for example, a common solvent system for in vivo studies is a mixture of 10% DMSO and 90% corn oil.[1] Always perform compatibility studies with your specific formulation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound in the experimental matrix.- Confirm the stability of this compound under your specific experimental conditions (pH, temperature, light exposure).- Prepare fresh solutions for each experiment.- Analyze the purity of your this compound stock solution.
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Adjust chromatographic conditions to ensure separation of this compound from its degradants.- Use a stability-indicating analytical method.
Precipitation of this compound in solution. Poor solubility in the chosen solvent or buffer.- If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[1]- Re-evaluate the solvent system. For aqueous systems, consider the use of co-solvents or solubilizing agents, but verify their compatibility with this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound powder at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

1. Chromatographic Conditions (Initial):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of this compound).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH, and flow rate to achieve adequate separation between the parent this compound peak and any degradation product peaks.

  • The goal is to have a resolution of >1.5 between all peaks of interest.

3. Validation:

  • Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study to illustrate the expected outcomes.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 N HCl, 60°C, 24h15.224.8
0.1 N NaOH, 60°C, 24h25.833.5
3% H₂O₂, RT, 24h8.516.2
Thermal (105°C), 48h5.117.1
Photolytic (UV 254nm), 24h11.725.5

Table 2: Stability of this compound in Different Solvents at Room Temperature (Hypothetical Data)

SolventStorage Time (hours)% this compound Remaining
Acetonitrile2499.8
Methanol2499.5
DMSO2499.9
PBS (pH 7.4)492.1
PBS (pH 7.4)2478.5

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Cholesterol Synthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Inhibition) FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol This compound This compound This compound->Squalene Inhibition

Caption: this compound's mechanism of action in the cholesterol biosynthesis pathway.

Forced_Degradation_Workflow Start Start: This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress_Conditions->Thermal Photo Photolytic Stress_Conditions->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify & Quantify Degradation Products Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Problem Inconsistent Results Check_Purity Is stock solution pure? Problem->Check_Purity Check_Stability Is compound stable in matrix? Check_Purity->Check_Stability Yes Impure_Stock Source new compound Check_Purity->Impure_Stock No Degradation Degradation likely Check_Stability->Degradation No Formulation Formulation issue Check_Stability->Formulation Yes Action_Degradation Prepare fresh solutions, Use stability-indicating method Degradation->Action_Degradation Action_Formulation Re-evaluate solvent/excipients Formulation->Action_Formulation

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Lapaquistat and Non-Sterol Pathway Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling Lapaquistat's effects on non-sterol pathways during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (TAK-475) is an inhibitor of the enzyme squalene synthase.[1][2] This enzyme catalyzes the conversion of farnesyl diphosphate (FPP) to squalene, a key step in the cholesterol biosynthesis pathway.[1] By inhibiting this step, this compound effectively reduces the production of cholesterol. It was developed as a cholesterol-lowering drug, but its development was halted due to observations of potential liver damage at high doses in clinical trials.[3][4][5][6]

Q2: Why is it important to control for this compound's effects on non-sterol pathways?

A2: this compound's inhibition of squalene synthase leads to the accumulation of its substrate, farnesyl pyrophosphate (FPP).[7] FPP is a critical branch-point molecule that serves as a precursor for several non-sterol biosynthetic pathways, including:

  • Protein Prenylation: The attachment of farnesyl or geranylgeranyl groups to proteins, which is crucial for their proper localization and function.[8]

  • Ubiquinone (Coenzyme Q10) Synthesis: An essential component of the mitochondrial electron transport chain.

  • Dolichol Synthesis: Required for the N-linked glycosylation of proteins.

Altered levels of FPP can therefore have significant off-target effects on these vital cellular processes. Furthermore, the accumulation of FPP can lead to its conversion to farnesol, which has been linked to the hepatotoxicity observed with this compound.[3]

Q3: What are the primary non-sterol pathways affected by this compound?

A3: The primary non-sterol pathways affected by this compound are those that utilize farnesyl pyrophosphate (FPP) and its derivatives. These include protein farnesylation, geranylgeranylation, and the synthesis of ubiquinone (Coenzyme Q10) and dolichol.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed - Is it a Non-Sterol Effect?

Symptoms:

  • You observe a cellular phenotype (e.g., altered cell morphology, proliferation, or signaling) that is not readily explained by cholesterol depletion.

  • You suspect that the observed effect may be due to the accumulation of FPP or its influence on non-sterol pathways.

Troubleshooting Steps:

  • Validate Squalene Synthase Inhibition: Confirm that this compound is inhibiting its target in your experimental system. This can be done by measuring the accumulation of FPP or a decrease in downstream cholesterol levels.

  • Rescue with Downstream Products:

    • To determine if the phenotype is due to cholesterol depletion, supplement the culture medium with exogenous cholesterol or squalene. If the phenotype is rescued, it is likely an on-target effect.

    • If cholesterol or squalene supplementation does not rescue the phenotype, it is more likely a non-sterol effect.

  • Investigate Protein Prenylation:

    • Assess the levels of farnesylated and geranylgeranylated proteins. An increase in FPP could potentially alter the balance of these modifications.

    • Use specific inhibitors of farnesyltransferase (FTI) and geranylgeranyltransferase (GGTI) as controls to mimic or block prenylation-dependent effects.

  • Measure Ubiquinone and Dolichol Levels: Quantify the cellular pools of Coenzyme Q10 and dolichol to determine if their synthesis is altered.

Issue 2: Observed Hepatotoxicity in in vitro Models

Symptoms:

  • You observe cytotoxicity, such as increased LDH release or decreased cell viability, in liver cell lines (e.g., HepG2) or primary hepatocytes treated with this compound.

  • You see an increase in markers of liver damage, such as elevated alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels.[3][6]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response study to determine the concentration at which toxicity occurs. Compare this to the concentration required for effective squalene synthase inhibition.

  • Measure Farnesol Accumulation: Quantify the intracellular and extracellular levels of farnesol, as this has been implicated in this compound-induced hepatotoxicity.[3]

  • Co-treatment with a Statin: In some contexts, co-treatment with a statin (an HMG-CoA reductase inhibitor) might reduce the accumulation of FPP and subsequently farnesol, potentially mitigating toxicity. However, this will also impact other downstream pathways.

  • Use of Alternative Squalene Synthase Inhibitors: Compare the effects of this compound with other squalene synthase inhibitors, such as Zaragozic Acid, to determine if the observed toxicity is a class effect.

Data Presentation

ParameterValueReference
This compound (TAK-475) IC50 for Squalene Synthase Not explicitly found in search results
This compound Clinical Trial Doses 25 mg, 50 mg, 100 mg daily[6]
Observed LDL-C Reduction (100 mg monotherapy) 21.6%[6]
Incidence of Elevated ALT (≥3x ULN at 100 mg) 2.0% (vs. 0.3% placebo)[6]

Experimental Protocols

Protocol 1: Measurement of Protein Prenylation

Objective: To determine if this compound treatment alters the levels of farnesylated and geranylgeranylated proteins.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., HepG2, HEK293) to 70-80% confluency. Treat cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours). Include vehicle-treated cells as a negative control.

  • Metabolic Labeling (Optional but Recommended):

    • During the last 4-6 hours of this compound treatment, add [³H]-mevalonic acid to the culture medium. This will label the isoprenoid precursors.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

  • Immunoprecipitation (for specific proteins): If you are interested in the prenylation of a specific protein (e.g., Ras, Rho), immunoprecipitate the protein of interest from the cell lysates using a specific antibody.

  • SDS-PAGE and Western Blotting:

    • Separate total protein lysates or immunoprecipitated proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies that specifically recognize farnesylated or geranylgeranylated proteins, or with an antibody against your protein of interest.

  • Autoradiography (if metabolic labeling was used):

    • Expose the membrane to X-ray film to visualize the radiolabeled (prenylated) proteins.

  • Analysis: Quantify the band intensities from the Western blot or autoradiograph to determine the relative levels of prenylated proteins in this compound-treated versus control cells.

Protocol 2: Quantification of Ubiquinone (Coenzyme Q10)

Objective: To measure the cellular levels of ubiquinone following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting and Extraction:

    • Harvest cells and wash with PBS.

    • Extract lipids from the cell pellet using a solvent system such as hexane:isopropanol (3:2, v/v).

  • Sample Preparation:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol).

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase HPLC system equipped with a C18 column.

    • Use a mobile phase typically consisting of a mixture of methanol, ethanol, and a buffer.

    • Detect ubiquinone using a UV detector (typically at 275 nm) or an electrochemical detector.[9][10][11][12][13]

  • Quantification: Calculate the concentration of ubiquinone in the samples by comparing the peak area to a standard curve generated with known amounts of ubiquinone.

Protocol 3: Quantification of Dolichol

Objective: To measure the cellular levels of dolichol following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting and Lipid Extraction:

    • Harvest cells and perform a lipid extraction, often involving saponification to release dolichols from esters.

  • Sample Purification:

    • Purify the lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the dolichol fraction.

  • HPLC Analysis:

    • Analyze the dolichol fraction by reverse-phase HPLC with a C18 column.[14][15]

    • Detection can be achieved using a UV detector, although sensitivity can be low. More sensitive methods involve derivatization with a fluorescent tag or using mass spectrometry (LC-MS).[16][17][18]

  • Quantification: Quantify dolichol levels by comparing peak areas to a standard curve of known dolichol concentrations.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_non_sterol Non-Sterol Pathways HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP FPP Protein Farnesylation Protein Farnesylation Farnesyl-PP->Protein Farnesylation Geranylgeranyl-PP Geranylgeranyl-PP Farnesyl-PP->Geranylgeranyl-PP Ubiquinone (CoQ10) Ubiquinone (CoQ10) Farnesyl-PP->Ubiquinone (CoQ10) Dolichol Dolichol Farnesyl-PP->Dolichol Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase (this compound Target) Protein Geranylgeranylation Protein Geranylgeranylation Geranylgeranyl-PP->Protein Geranylgeranylation Cholesterol Cholesterol Squalene->Cholesterol

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and this compound, and the branch points to non-sterol pathways from Farnesyl-PP.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of Non-Sterol Pathways cluster_controls Control Experiments Cell_Culture Culture Cells Lapaquistat_Treatment Treat with this compound Cell_Culture->Lapaquistat_Treatment Protein_Prenylation Measure Protein Prenylation (Western Blot / Autoradiography) Lapaquistat_Treatment->Protein_Prenylation Ubiquinone_Analysis Quantify Ubiquinone (HPLC) Lapaquistat_Treatment->Ubiquinone_Analysis Dolichol_Analysis Quantify Dolichol (HPLC / LC-MS) Lapaquistat_Treatment->Dolichol_Analysis Hepatotoxicity_Assay Assess Hepatotoxicity (Viability / ALT / AST) Lapaquistat_Treatment->Hepatotoxicity_Assay Cholesterol_Rescue Cholesterol/Squalene Supplementation Lapaquistat_Treatment->Cholesterol_Rescue FTI_GGTI FTI/GGTI Co-treatment Lapaquistat_Treatment->FTI_GGTI

Caption: Experimental workflow for investigating the effects of this compound on non-sterol pathways.

References

Technical Support Center: Managing Lapaquistat-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lapaquistat, a squalene synthase inhibitor. The information provided is intended to assist in managing and interpreting changes in gene expression observed in experimental models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

1. Issue: Unexpected Hepatotoxicity or Cell Death in in vitro Models (e.g., HepG2 cells)

  • Question: We are observing significant cytotoxicity in our HepG2 cell cultures when treated with this compound, even at concentrations reported in the literature. What could be the cause and how can we mitigate this?

  • Answer:

    • Potential Cause 1: Accumulation of Farnesyl Diphosphate (FPP). this compound inhibits squalene synthase, leading to the accumulation of its substrate, FPP.[1][2] High levels of FPP can be shunted into other metabolic pathways, potentially forming toxic metabolites. It has been hypothesized that farnesol, derived from FPP, can be metabolized into toxic dicarboxylic acids.[3]

    • Troubleshooting 1:

      • Optimize this compound Concentration: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. Start with a lower concentration range than initially planned.

      • Monitor Cell Viability: Utilize assays such as MTT or LDH release to quantitatively assess cytotoxicity across different this compound concentrations and time points.

      • Co-treatment with a Statin: In some contexts, co-administration with a statin might be considered, as statins inhibit HMG-CoA reductase, an enzyme upstream of FPP synthesis. This could potentially reduce the accumulation of FPP. However, this would also create a more complex experimental system.

    • Potential Cause 2: Off-Target Effects. Although this compound is a selective inhibitor of squalene synthase, high concentrations may lead to off-target effects, contributing to cytotoxicity.

    • Troubleshooting 2:

      • Verify Target Engagement: If possible, measure the accumulation of FPP or a downstream metabolite to confirm that squalene synthase is being inhibited at the concentrations used.

      • Literature Review: Consult literature for known off-target effects of squalene synthase inhibitors to guide your observations.

2. Issue: High Variability in Gene Expression Data Between Experiments

  • Question: We are observing significant variability in the fold-change of our target genes (e.g., HMGCR, LDLR) in response to this compound across different experimental replicates. How can we improve reproducibility?

  • Answer:

    • Potential Cause 1: Inconsistent Cell Culture Conditions. Minor variations in cell density, passage number, and media composition can significantly impact cellular responses to drug treatment.

    • Troubleshooting 1:

      • Standardize Seeding Density: Ensure that cells are seeded at the same density for each experiment.

      • Consistent Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift.

      • Quality Control of Media and Supplements: Use the same lot of media, serum, and other supplements for a set of experiments.

    • Potential Cause 2: this compound Solution Instability. this compound, like many small molecules, may be sensitive to storage conditions and handling.

    • Troubleshooting 2:

      • Fresh Stock Solutions: Prepare fresh stock solutions of this compound from powder for each experiment or use aliquots from a master stock to avoid repeated freeze-thaw cycles.

      • Proper Storage: Store stock solutions at the recommended temperature and protected from light.

    • Potential Cause 3: Inconsistent Treatment and Harvest Times. The timing of drug administration and cell harvesting is critical for capturing the desired gene expression changes.

    • Troubleshooting 3:

      • Synchronize Treatment: Ensure that all experimental groups are treated with this compound for the exact same duration.

      • Consistent Harvesting Procedure: Harvest cells at the same time point post-treatment for all replicates.

3. Issue: Discrepancy Between Expected and Observed Gene Expression Changes

  • Question: We expected to see a significant upregulation of SREBP-2 target genes, but the changes are minimal. Why might this be the case?

  • Answer:

    • Potential Cause 1: Insufficient Inhibition of Cholesterol Synthesis. The concentration of this compound may not be sufficient to deplete intracellular cholesterol to a level that robustly activates the SREBP-2 pathway.

    • Troubleshooting 1:

      • Confirm Squalene Synthase Inhibition: As mentioned previously, confirm target engagement.

      • Optimize this compound Concentration: You may need to perform a dose-response experiment to find the concentration that elicits the desired downstream gene expression changes without causing significant toxicity.

    • Potential Cause 2: Feedback Regulation. The cholesterol biosynthesis pathway is tightly regulated. The accumulation of FPP and its metabolites might have complex feedback effects on the SREBP-2 pathway that are not fully understood. Farnesol and its derivatives have been shown to activate other nuclear receptors, such as PPARα, which could influence the expression of genes involved in lipid metabolism.[1]

    • Troubleshooting 2:

      • Broad Gene Expression Analysis: Consider a broader gene expression analysis (e.g., microarray or RNA-seq) to identify other pathways that may be affected and could be influencing your target genes.

      • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing maximal SREBP-2 activation. The peak activation may occur earlier or later than your current experimental endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound alters gene expression?

A1: this compound inhibits squalene synthase, the first committed step in cholesterol biosynthesis.[4][5] This leads to a depletion of intracellular cholesterol, which in turn activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[3][6] Activated SREBP-2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake, most notably the Low-Density Lipoprotein Receptor (LDLR) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).[5]

Q2: What are the key differences in gene expression changes induced by this compound compared to statins?

A2: While both this compound and statins upregulate genes in the cholesterol biosynthesis pathway via SREBP-2 activation, there are key differences due to their distinct points of inhibition. Statins inhibit HMG-CoA reductase, which is upstream of the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7] this compound inhibits squalene synthase, which is downstream of isoprenoid synthesis.[7] Consequently, this compound treatment leads to an accumulation of FPP, while statins deplete it.[5] This can lead to differential effects on genes regulated by isoprenoids or their metabolites. For example, FPP-derived molecules can activate nuclear receptors like PPARα, potentially leading to the upregulation of genes involved in fatty acid oxidation, an effect not typically seen with statins.[1]

Q3: What are some of the key genes I should monitor to confirm the effect of this compound in my experimental model?

A3: To confirm the on-target effect of this compound, it is recommended to monitor the expression of key SREBP-2 target genes. These include:

  • FDFT1 (Farnesyl-Diphosphate Farnesyltransferase 1, or Squalene Synthase): The direct target of this compound.

  • HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase): The rate-limiting enzyme in cholesterol synthesis, which is strongly upregulated by SREBP-2.

  • LDLR (Low-density lipoprotein receptor): Responsible for the uptake of cholesterol from the circulation.

  • SREBF2 (Sterol regulatory element-binding transcription factor 2): The key transcription factor mediating the response.

Q4: Are there any known off-target effects of this compound on gene expression?

A4: While specific off-target gene expression signatures for this compound are not extensively documented in publicly available literature, the accumulation of FPP could lead to indirect effects. High levels of FPP and its metabolites could potentially interact with other cellular pathways and transcription factors, leading to changes in gene expression that are not directly related to SREBP-2 activation. It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects.

Q5: What are the safety considerations for using this compound in animal models, and how might they relate to gene expression?

A5: The primary safety concern observed in clinical trials with this compound was dose-dependent hepatotoxicity, characterized by elevated liver enzymes.[8] This is thought to be related to the accumulation of FPP and its conversion to potentially toxic metabolites.[3] In animal models, it is crucial to monitor for signs of liver damage (e.g., through serum ALT/AST levels and histopathology). Gene expression analysis of liver tissue may reveal upregulation of stress-response pathways or inflammatory markers if hepatotoxicity is occurring.

Data Presentation

Table 1: Summary of Expected Gene Expression Changes in Response to Squalene Synthase Inhibition

Gene SymbolGene NamePathwayExpected ChangeRationale
FDFT1Farnesyl-Diphosphate Farnesyltransferase 1Cholesterol BiosynthesisUpregulatedCompensatory upregulation via SREBP-2 in response to pathway inhibition.[1]
HMGCR3-hydroxy-3-methylglutaryl-CoA reductaseCholesterol BiosynthesisUpregulatedStrong SREBP-2 target gene; increases in response to low intracellular cholesterol.[1]
LDLRLow-density lipoprotein receptorCholesterol UptakeUpregulatedSREBP-2 mediated upregulation to increase cholesterol uptake from the environment.[5]
SREBF2Sterol regulatory element-binding transcription factor 2Cholesterol HomeostasisNo significant change in gene expression, but protein is activated.SREBP-2 is primarily regulated post-transcriptionally through cleavage and nuclear translocation.[6]
CYP51A1Cytochrome P450 Family 51 Subfamily A Member 1Cholesterol BiosynthesisUpregulatedA downstream enzyme in the cholesterol synthesis pathway regulated by SREBP-2.[1]
MMP1Matrix Metallopeptidase 1Extracellular Matrix RemodelingDownregulatedObserved in an in vivo rabbit model, potentially related to plaque stabilization.[9]
SERPINE1 (PAI-1)Serpin Family E Member 1FibrinolysisDownregulatedObserved in an in vivo rabbit model, potentially related to plaque stabilization.[9]

Table 2: Quantitative Gene Expression Changes in Primary Hepatocytes Treated with a Squalene Synthase Inhibitor (Squalestatin 1)

Data from a study on primary cultured rat hepatocytes treated with Squalestatin 1 (SQ1), a potent squalene synthase inhibitor with a similar mechanism to this compound.[1]

GeneFold Change (SQ1 vs. Control)
Hmgcr~ 8.0
Cyp51~ 6.0
Lss~ 5.5
Mvd~ 4.5
Idi1~ 3.0
Hmgcs1~ 2.5

Experimental Protocols

Protocol 1: In Vitro Treatment of HepG2 Cells for Gene Expression Analysis

  • Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).

  • Treatment:

    • Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • RNA Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.

  • Gene Expression Analysis:

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (qPCR) using primers for your genes of interest and appropriate housekeeping genes (e.g., GAPDH, ACTB).

Protocol 2: In Vivo Administration of this compound to Rabbits for Gene Expression Analysis

Adapted from a study using WHHLMI rabbits.[9]

  • Animal Model:

    • Use an appropriate rabbit model of hypercholesterolemia (e.g., WHHLMI rabbits).

  • This compound Formulation:

    • Supplement standard rabbit chow with this compound acetate to achieve the desired daily dose (e.g., 100 or 200 mg/kg body weight/day).

  • Treatment Period:

    • Administer the this compound-supplemented or control diet for a specified period (e.g., 32 weeks).

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals according to approved protocols.

    • Perfuse the animals with saline to remove blood from the tissues.

    • Harvest tissues of interest (e.g., liver, aorta) and snap-freeze in liquid nitrogen or store in an RNA stabilization solution.

  • RNA Extraction and Gene Expression Analysis:

    • Homogenize the frozen tissue and extract total RNA using a suitable kit.

    • Proceed with cDNA synthesis and qPCR as described in the in vitro protocol.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGCR) Target of Statins Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Mevalonate->Farnesyl Diphosphate (FPP) Multiple Steps FPP FPP Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Target of this compound Geranylgeranyl Diphosphate (GGPP) Geranylgeranyl Diphosphate (GGPP) FPP->Geranylgeranyl Diphosphate (GGPP) Dolichol Dolichol FPP->Dolichol Heme A Heme A FPP->Heme A Ubiquinone (CoQ10) Ubiquinone (CoQ10) FPP->Ubiquinone (CoQ10) Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and this compound.

SREBP2_Activation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP_SREBP2 SCAP-SREBP-2 Complex Insig Insig SCAP_SREBP2->Insig Binding induced by high cholesterol SCAP_SREBP2_Golgi SCAP-SREBP-2 Complex SCAP_SREBP2->SCAP_SREBP2_Golgi Transport to Golgi S1P Site-1 Protease (S1P) S2P Site-2 Protease (S2P) S1P->S2P Sequential Cleavage nSREBP2 nSREBP-2 (active form) S2P->nSREBP2 Releases nSREBP-2 SCAP_SREBP2_Golgi->S1P Cleavage SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to DNA Target Gene Transcription Target Gene Transcription SRE->Target Gene Transcription Upregulates HMGCR HMGCR Target Gene Transcription->HMGCR LDLR LDLR Target Gene Transcription->LDLR FDFT1 FDFT1 Target Gene Transcription->FDFT1 This compound This compound Cholesterol Cholesterol This compound->Cholesterol Inhibits synthesis Cholesterol->SCAP_SREBP2 Low levels promote release from Insig

Caption: SREBP-2 activation pathway in response to this compound-induced cholesterol depletion.

Experimental_Workflow cluster_in_vitro In Vitro Model (e.g., HepG2 cells) cluster_in_vivo In Vivo Model (e.g., Rabbit) cluster_analysis Gene Expression Analysis A1 Seed cells A2 Treat with this compound (dose-response and time-course) A1->A2 A3 Harvest cells A2->A3 C1 RNA Extraction A3->C1 B1 Administer this compound in diet B2 Monitor animal health and biomarkers B1->B2 B3 Harvest tissues (liver, aorta) B2->B3 B3->C1 C2 cDNA Synthesis C1->C2 C3 qPCR or Microarray/RNA-seq C2->C3 C4 Data Analysis (Fold change, statistical significance) C3->C4 Interpretation of Results Interpretation of Results C4->Interpretation of Results

Caption: General experimental workflow for studying this compound-induced gene expression changes.

References

Best practices for long-term storage and handling of Lapaquistat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Lapaquistat (TAK-475), along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Best Practices for Long-Term Storage and Handling

Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.

Storage of Solid Compound

This compound acetate is typically supplied as a solid powder. For optimal stability, it should be stored under the following conditions:

Storage ConditionDurationNotes
-20°C Long-term (months to years) Recommended for maintaining compound integrity. [1][2]
0 - 4°CShort-term (days to weeks)Suitable for temporary storage before use.[1][3]
Ambient TemperatureVery short-term (during shipping)The compound is stable for a few weeks during ordinary shipping.[1]

It is also advisable to store the compound in a dry, dark place to prevent degradation from moisture and light.[1][3]

Preparation and Storage of Stock Solutions

This compound acetate is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][4]

Key Steps for Stock Solution Preparation:

G cluster_prep Stock Solution Preparation Workflow start Start: Weigh this compound Acetate Powder solvent Add appropriate volume of DMSO to achieve desired concentration start->solvent dissolve Vortex and/or use ultrasonic bath to fully dissolve solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store aliquots at -20°C or -80°C aliquot->store end End: Ready for use store->end

Caption: Workflow for preparing this compound acetate stock solutions.

Recommended Storage of Stock Solutions:

Storage TemperatureRecommended DurationKey Considerations
-80°C Up to 6 months Optimal for long-term stability. [4][5]
-20°C Up to 1 month Suitable for shorter-term storage. [4][5]

Important Handling Practices:

  • Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated temperature changes.[4]

  • Solubility: this compound acetate has a solubility of approximately 46 mg/mL in DMSO.[4][6] If you encounter issues with solubility, gently warming the solution to 37°C or using an ultrasonic bath can aid in dissolution.[4]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound.

  • Prepare Working Solution: Dilute the this compound stock solution (in DMSO) with cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize overnight.

  • Treatment: Remove the existing medium and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Following incubation, proceed with the relevant downstream analysis (e.g., cell viability assays, protein expression analysis, lipid quantification).

Troubleshooting Guides and FAQs

Question: I am having trouble dissolving this compound acetate in my solvent. What should I do?

Answer: this compound acetate is readily soluble in DMSO.[2][4] If you are experiencing difficulty, consider the following:

  • Increase Temperature: Gently warm the solution to 37°C.[4]

  • Sonication: Use an ultrasonic bath to aid in dissolution.[4]

  • Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.

Question: My this compound solution appears to have precipitated after being added to my aqueous cell culture medium. How can I prevent this?

Answer: This can happen if the concentration of this compound is too high or if it is not adequately mixed.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the cell culture medium before making the final dilution.

  • Vortexing: Ensure thorough mixing when diluting the stock solution into the medium.

  • Lower Final Concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.

Question: I am not observing the expected inhibitory effect of this compound on cholesterol biosynthesis in my cell-based assay. What could be the reason?

Answer: Several factors could contribute to a lack of efficacy. The following troubleshooting workflow can help identify the issue:

G cluster_troubleshooting Troubleshooting Lack of Efficacy start No observed inhibitory effect check_compound Verify this compound stock solution integrity (age, storage) start->check_compound check_conc Confirm final concentration and dosing accuracy check_compound->check_conc check_cells Assess cell health and passage number check_conc->check_cells check_protocol Review experimental protocol (incubation time, assay sensitivity) check_cells->check_protocol positive_control Include a positive control (e.g., another squalene synthase inhibitor) check_protocol->positive_control outcome Re-evaluate experiment or prepare fresh stock solution positive_control->outcome

Caption: A logical workflow for troubleshooting a lack of expected experimental results.

Question: I have observed some cytotoxicity in my cell cultures after treatment with this compound. Is this expected?

Answer: While the primary reason for the discontinuation of this compound's clinical development was potential liver toxicity at high doses, cytotoxicity in cell culture can occur, especially at higher concentrations.[4][5] Consider the following:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.

  • DMSO Control: Ensure that the observed toxicity is not due to the DMSO vehicle.

  • Accumulation of Precursors: Inhibition of squalene synthase can lead to the accumulation of upstream metabolites like farnesyl pyrophosphate (FPP).[7] High levels of these precursors could potentially have cellular effects.

Question: What is the mechanism of action of this compound, and how might this influence my experimental design?

Answer: this compound is an inhibitor of the enzyme squalene synthase.[5][8] This enzyme catalyzes the conversion of farnesyl diphosphate (FPP) to squalene, which is the first committed step in cholesterol biosynthesis.[7]

G cluster_pathway Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase

Caption: this compound inhibits squalene synthase, a key enzyme in cholesterol synthesis.

When designing your experiments, consider that inhibiting this step will lead to a decrease in squalene and downstream cholesterol, and a potential accumulation of FPP and other upstream metabolites.[7] This can be a useful biomarker for confirming the target engagement of this compound in your system.

References

Validation & Comparative

Validating the specificity of Lapaquistat for squalene synthase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a drug candidate is paramount. This guide provides an objective comparison of Lapaquistat (TAK-475), a potent squalene synthase inhibitor, with other relevant inhibitors, supported by experimental data and detailed methodologies.

This compound emerged as a promising therapeutic agent for hypercholesterolemia by targeting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Unlike statins, which inhibit the upstream enzyme HMG-CoA reductase, this compound's mechanism offered the potential for a more targeted approach with a different side-effect profile. This guide delves into the specifics of its inhibitory action and compares it to other known squalene synthase inhibitors, notably the natural product Zaragozic Acid.

Comparative Inhibitory Potency

To objectively assess the specificity and potency of this compound and its competitors, we have compiled key inhibitory concentration (IC50) and inhibition constant (Ki) values from various in vitro studies. These values quantify the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity and the binding affinity of the inhibitor to the enzyme, respectively.

InhibitorTarget EnzymeAssay SystemIC50KiReference
This compound (active metabolite) Squalene SynthaseHuman primary hepatocytes110 nM-[1]
Zaragozic Acid A Squalene SynthaseHepG2 cells6 µM78 pM[2][3]
Zaragozic Acid B Squalene SynthaseRat liver microsomes-29 pM[3]
Zaragozic Acid C Squalene SynthaseRat liver microsomes-45 pM[3]
RPR 107393 Squalene SynthaseRat liver microsomes0.6 - 0.9 nM-[4]

Note: The data presented is compiled from different studies and assay conditions may vary. Direct comparison of absolute values should be made with caution. The picomolar Ki values for Zaragozic acids indicate exceptionally high binding affinity.

Off-Target Activity and Clinical Observations

A crucial aspect of validating a drug's specificity is to investigate its potential off-target effects.

This compound: Clinical trials revealed that while this compound was effective in lowering LDL cholesterol, its development was halted due to concerns about hepatotoxicity at higher doses.[5][6] This suggests that while it is a potent squalene synthase inhibitor, off-target effects or consequences of downstream metabolite accumulation in the liver may occur.

Zaragozic Acids: Studies have shown that some Zaragozic acids also exhibit inhibitory activity against farnesyl-protein transferase, an enzyme involved in post-translational modification of proteins like Ras.[2][7] For instance, Zaragozic acids D and D2 inhibit farnesyl transferase with IC50 values of 100 nM.[2] This indicates a degree of cross-reactivity that is important to consider in drug development.

Experimental Protocols

To provide a clear understanding of how the inhibitory activity of compounds like this compound is determined, a detailed methodology for a common in vitro squalene synthase inhibition assay is provided below.

In Vitro Squalene Synthase Inhibition Assay (Fluorescence-Based)

This assay measures the activity of squalene synthase by monitoring the consumption of its co-factor, NADPH, which exhibits fluorescence.

Materials:

  • Purified recombinant squalene synthase

  • Farnesyl pyrophosphate (FPP) - substrate

  • NADPH - cofactor

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and a reducing agent like DTT)

  • Test inhibitors (e.g., this compound, Zaragozic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, black

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of squalene synthase, FPP, and NADPH in the assay buffer at desired concentrations. Prepare serial dilutions of the test inhibitors.

  • Assay Setup: To each well of the microplate, add the following in order:

    • Assay buffer

    • Test inhibitor solution or vehicle control (e.g., DMSO)

    • Squalene synthase solution

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the FPP and NADPH solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader. Measure the decrease in NADPH fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence decrease) for each well.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To further clarify the context of this compound's action and the experimental process, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins inhibit) FPP Farnesyl Pyrophosphate Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... This compound This compound This compound->FPP inhibits

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on squalene synthase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitors) Setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Initiate Initiate Reaction (Add Substrate & Cofactor) Preincubation->Initiate Measure Kinetic Measurement (Fluorescence Reading) Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: A generalized workflow for an in vitro squalene synthase inhibition assay.

References

Comparative analysis of Lapaquistat versus other squalene synthase inhibitors like Zaragozic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent squalene synthase inhibitors: Lapaquistat (TAK-475) and Zaragozic acid. Squalene synthase represents a key enzymatic step in the cholesterol biosynthesis pathway, making it a significant target for the development of lipid-lowering therapies. This document outlines their mechanism of action, presents available quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visualizations of the associated biochemical pathways and experimental workflows.

Introduction to Squalene Synthase Inhibitors

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, squalene synthase inhibitors do not interfere with the synthesis of essential non-sterol isoprenoids, such as ubiquinone and dolichol.[1] This targeted approach is hypothesized to reduce the potential for certain side effects associated with statins.[3]

This compound (TAK-475) , a synthetic 4,1-benzoxazepine derivative, was the most clinically advanced squalene synthase inhibitor, reaching Phase III trials before its development was discontinued due to concerns about potential hepatotoxicity at higher doses.[4][5][6] Zaragozic acids are a family of naturally occurring, potent competitive inhibitors of squalene synthase isolated from fungi.[7][8] They have been investigated for their potential as both cholesterol-lowering and antifungal agents.[8]

Mechanism of Action

Both this compound and Zaragozic acid act by inhibiting the enzyme squalene synthase.

  • This compound (TAK-475) is a prodrug that is rapidly metabolized to its active form, M-I.[9] It acts as a potent and selective inhibitor of squalene synthase.[1]

  • Zaragozic acids are potent, picomolar competitive inhibitors of squalene synthase.[7] Some studies suggest that Zaragozic acid A may also act as a mechanism-based irreversible inactivator of the enzyme.[10]

Data Presentation

Table 1: In Vitro Potency of this compound and Zaragozic Acid Against Squalene Synthase
InhibitorSpecies/SourceAssay ConditionsPotency (IC50/Ki)Reference(s)
This compound (active metabolite)Rat HepatocytesInhibition of SQS activityIC50: 1.3 nM[5]
Zaragozic Acid ARat LiverCompetitive inhibitionKi: 78 pM[7]
Zaragozic Acid BRat LiverCompetitive inhibitionKi: 29 pM[7]
Zaragozic Acid CRat LiverCompetitive inhibitionKi: 45 pM[7]
Zaragozic Acid DFungalInhibition of SQSPotent inhibitor[11]
Zaragozic Acid D2FungalInhibition of SQSPotent inhibitor[11]

Note: Direct comparison of potency is challenging due to variations in assay conditions and the specific forms of the inhibitors used in different studies.

Table 2: In Vivo Efficacy of this compound in Animal Models of Familial Hypercholesterolemia
Animal ModelTreatmentDoseDurationEffect on Plasma LipidsReference(s)
LDL Receptor Knockout MiceThis compound (TAK-475)~30 mg/kg/day2 weeks19% decrease in non-HDL cholesterol[12]
LDL Receptor Knockout MiceThis compound (TAK-475)~110 mg/kg/day2 weeks41% decrease in non-HDL cholesterol[12]
WHHL RabbitsThis compound (TAK-475)~100 mg/kg/day4 weeks17% decrease in total cholesterol, 52% decrease in triglycerides, 26% decrease in phospholipids[12]
Table 3: In Vivo Efficacy of Zaragozic Acid A in Mice
Animal ModelTreatmentDoseEffectReference(s)
MouseZaragozic Acid A200 µg/kg50% inhibition of acute hepatic cholesterol synthesis[7][13]
Table 4: Clinical Efficacy of this compound in Dyslipidemic Patients (Pooled Phase II/III Data)
TreatmentDoseDurationEffect on LDL-CReference(s)
This compound Monotherapy50 mg/day12 weeks18% decrease[3]
This compound Monotherapy100 mg/day12 weeks23% decrease[3]
This compound + Statin50 mg/day24 weeksAdditional 14% decrease[3]
This compound + Statin100 mg/day24 weeksAdditional 19% decrease[3]
Table 5: Pharmacokinetic Parameters of this compound
SpeciesAdministrationDoseBioavailabilityKey MetaboliteReference(s)
RatOral10 mg/kg3.5%M-I (active)[9]
DogOral10 mg/kg8.2%M-I (active)[9]

Note: Pharmacokinetic data for Zaragozic acid in animals and humans is less readily available in the public domain.

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

Objective: To determine the in vitro potency (IC50 or Ki) of a test compound against squalene synthase.

Materials:

  • Microsomal preparations containing squalene synthase (e.g., from rat liver).

  • Substrate: [14C]-labeled farnesyl pyrophosphate ([14C]FPP).

  • Cofactors: NADPH, MgCl2.

  • Buffer: e.g., HEPES buffer, pH 7.5.

  • Test compound (e.g., this compound, Zaragozic acid) at various concentrations.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare a reaction mixture containing buffer, NADPH, MgCl2, and the microsomal enzyme preparation.

  • Add the test compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

  • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the [14C]FPP substrate.

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.[14]

  • Stop the reaction by adding a quenching solution (e.g., a strong base like KOH).

  • Extract the lipid-soluble product, [14C]squalene, using an organic solvent (e.g., hexane).

  • Quantify the amount of [14C]squalene formed using liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For competitive inhibitors, a Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Cholesterol Biosynthesis Assay in Cultured Cells

Objective: To assess the effect of a test compound on de novo cholesterol synthesis in a cellular context.

Materials:

  • Cultured cells (e.g., HepG2 human hepatoma cells).

  • Cell culture medium and supplements.

  • Radioactive precursor: [14C]-acetate or [3H]-mevalonate.

  • Test compound at various concentrations.

  • Reagents for lipid extraction (e.g., hexane/isopropanol mixture).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Scintillation counter or phosphorimager.

Protocol:

  • Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).

  • Add the radiolabeled precursor ([14C]-acetate or [3H]-mevalonate) to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Separate the different lipid classes (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).

  • Visualize and quantify the amount of radiolabeled cholesterol using a phosphorimager or by scraping the corresponding bands from the TLC plate and performing liquid scintillation counting.

  • Normalize the amount of synthesized cholesterol to the total protein content of the cell lysate.

  • Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound relative to the vehicle control and determine the EC50 value.

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., IPP, DMAPP) Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene Squalene Synthase NonSterol Non-Sterol Isoprenoids (Ubiquinone, Dolichol) FPP->NonSterol Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA SS_Inhibitors Squalene Synthase Inhibitors (this compound, Zaragozic Acid) SS_Inhibitors->Squalene

Caption: Simplified Cholesterol Biosynthesis Pathway and Points of Inhibition.

Experimental_Workflow Compound_Selection Compound Selection (this compound, Zaragozic Acid) In_Vitro_Assay In Vitro Squalene Synthase Inhibition Assay Compound_Selection->In_Vitro_Assay Cell_Based_Assay Cell-Based Cholesterol Biosynthesis Assay Compound_Selection->Cell_Based_Assay Potency Determine IC50 / Ki In_Vitro_Assay->Potency Animal_Model In Vivo Efficacy in Animal Models Potency->Animal_Model Cellular_Efficacy Determine EC50 Cell_Based_Assay->Cellular_Efficacy Cellular_Efficacy->Animal_Model Lipid_Profile Analyze Plasma Lipid Profile Animal_Model->Lipid_Profile PK_Studies Pharmacokinetic Studies Animal_Model->PK_Studies Toxicology Toxicology Assessment Animal_Model->Toxicology ADME Determine ADME Properties PK_Studies->ADME Safety Evaluate Safety Profile Toxicology->Safety

Caption: General Experimental Workflow for Evaluating Squalene Synthase Inhibitors.

Conclusion

This compound and Zaragozic acid are both potent inhibitors of squalene synthase, a key enzyme in cholesterol biosynthesis. Zaragozic acids, of natural origin, exhibit picomolar inhibitory activity in vitro. This compound, a synthetic compound, demonstrated significant cholesterol-lowering effects in both preclinical models and human clinical trials. However, its development was halted due to safety concerns at higher doses, specifically the potential for liver toxicity.[6]

The data presented in this guide highlights the therapeutic potential of targeting squalene synthase for the management of hypercholesterolemia. However, the experience with this compound underscores the importance of thorough toxicological evaluation for this class of compounds. Future research in this area may focus on developing squalene synthase inhibitors with an improved safety profile, potentially by exploring different chemical scaffolds or leveraging the structural diversity of natural products like the Zaragozic acids.

References

Lapaquistat vs. Statins: A Comparative Analysis of Cholesterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lapaquistat and statins, two classes of drugs that lower cholesterol by targeting its biosynthesis pathway. While statins are a widely established and successful class of drugs, this compound, a squalene synthase inhibitor, represents a different therapeutic approach. This document will delve into their mechanisms of action, comparative efficacy based on clinical trial data, and the experimental protocols used to generate this data.

Mechanism of Action: Targeting Different Steps in Cholesterol Synthesis

The fundamental difference between this compound and statins lies in the specific enzymatic step they inhibit within the cholesterol biosynthesis pathway.

Statins , such as atorvastatin and rosuvastatin, act as competitive inhibitors of HMG-CoA reductase .[1][2][3][4][5] This enzyme catalyzes an early, rate-limiting step in the pathway: the conversion of HMG-CoA to mevalonate.[1][2][3][4][5] By blocking this step, statins not only reduce the endogenous production of cholesterol but also decrease the synthesis of downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6][7] These isoprenoids are crucial for various cellular functions, and their depletion is thought to contribute to some of the pleiotropic effects of statins, but also potentially to side effects like myopathy.[7][8]

This compound , on the other hand, inhibits squalene synthase .[9][10][11] This enzyme catalyzes a later step in the pathway, specifically the conversion of two molecules of farnesyl pyrophosphate into squalene.[9][11] This targeted inhibition is significant because it is the first committed step toward cholesterol synthesis, meaning it does not interfere with the production of essential non-sterol isoprenoids.[6][7] In theory, this more targeted approach could offer a better safety profile, particularly concerning muscle-related side effects.[7][8]

Comparative Efficacy: A Look at the Clinical Data

Clinical trials with this compound demonstrated its efficacy in lowering LDL cholesterol, both as a monotherapy and in combination with statins. However, its development was ultimately halted due to concerns about liver toxicity.[11][12][13]

The following tables summarize the quantitative data from pooled analyses of this compound's Phase II and Phase III clinical trials.

Monotherapy Dosage Mean % Change in LDL-C from Baseline Comparator Mean % Change in LDL-C from Baseline (Comparator)
This compound50 mg-18%[6][7]Placebo~0%[6][7]
This compound100 mg-21.6% to -23%[7][11][12][13]Placebo~0%[11][12][13]
Coadministration with Statins Dosage Additional Mean % Change in LDL-C from Baseline Comparator
This compound50 mg-14%[6][7]Statin monotherapy
This compound100 mg-18.0% to -19%[7][11][12][13]Statin monotherapy

This compound also demonstrated reductions in other cardiovascular risk markers, including non-HDL cholesterol, total cholesterol, apolipoprotein B, VLDL cholesterol, and triglycerides.[6][7]

Experimental Protocols

The data presented above was generated from a series of randomized, double-blind, parallel, placebo- or active-controlled clinical trials.[12][13] Below are the key methodologies employed in these studies.

Participant Eligibility
  • Inclusion Criteria: Adult patients with primary hypercholesterolemia, with baseline LDL-C levels typically above 130 mg/dL and triglyceride levels below 400 mg/dL.[6]

  • Exclusion Criteria: History of myopathy, significant liver or kidney disease, and recent use of other lipid-lowering medications (in monotherapy trials).[14]

Study Design
  • Randomization: Participants were randomly assigned to receive this compound, a placebo, or an active comparator (a statin).

  • Blinding: Both participants and investigators were unaware of the treatment assignments to prevent bias.

  • Dosage: this compound was administered orally, once daily.[14]

  • Duration: Trial durations ranged from 6 to 96 weeks.[12][13]

Lipid Measurement
  • Primary Endpoint: The primary efficacy measure was the percent change in LDL cholesterol from baseline.[12][13]

  • Methodology: LDL cholesterol was predominantly measured using preparative ultracentrifugation .[15] This "gold standard" method physically separates lipoprotein fractions based on their density. In at least one study, the Friedewald formula was used to calculate LDL cholesterol.[15] This formula estimates LDL-C from total cholesterol, HDL cholesterol, and triglyceride levels. However, it is less accurate in patients with high triglycerides.[16]

  • Blood Sampling: Blood samples for lipid analysis were typically collected after an overnight fast.

Safety Monitoring
  • Regular monitoring of liver function tests (ALT and AST) and creatine kinase (CK) levels was conducted to assess for potential hepatotoxicity and myopathy, respectively.[12][13]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental workflow, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA This compound This compound This compound->Isoprenoids

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and this compound.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Period (this compound, Statin, or Placebo) Randomization->Treatment Monitoring Regular Monitoring (Lipids, LFTs, CK) Treatment->Monitoring Data_Analysis Data Analysis (% Change in LDL-C) Monitoring->Data_Analysis Results Efficacy and Safety Results Data_Analysis->Results

Caption: A simplified experimental workflow for a comparative clinical trial of lipid-lowering drugs.

Conclusion

This compound and statins both effectively lower cholesterol by inhibiting its biosynthesis, but at different key steps. Statins, acting on HMG-CoA reductase, have a broader impact on the mevalonate pathway, which may contribute to both their therapeutic benefits and adverse effects. This compound's inhibition of squalene synthase offered a more targeted approach, preserving the synthesis of essential isoprenoids. While clinical trials confirmed this compound's lipid-lowering efficacy, the development was halted due to safety concerns related to liver function. This comparative analysis underscores the importance of targeting specific enzymatic steps in drug development and highlights the rigorous experimental protocols necessary to evaluate the efficacy and safety of new therapeutic agents.

References

Lapaquistat: A Cross-Species Comparative Guide to Efficacy and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lapaquistat (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase, the target of statins.[1] By inhibiting squalene synthase, this compound was developed as a cholesterol-lowering agent with a mechanism of action distinct from statins, aimed at reducing low-density lipoprotein cholesterol (LDL-C) levels.[1] Despite promising initial results, its development was halted in later clinical trial phases due to concerns about potential liver damage at higher doses.[1] This guide provides a comprehensive cross-species comparison of the efficacy and metabolism of this compound, supported by experimental data, to aid researchers and drug development professionals in understanding its pharmacological profile.

Comparative Efficacy of this compound

This compound has demonstrated lipid-lowering effects across a range of species, from rodents to humans. The primary efficacy endpoint in most studies was the reduction of LDL-C or non-high-density lipoprotein cholesterol (non-HDL-C).

In Vitro Efficacy

The active metabolite of this compound, known as T-91485 or M-I, is responsible for the inhibition of squalene synthase.[2] In vitro studies have confirmed its potent inhibitory activity.

Cell Line/Enzyme SourceParameterValue
Human Skeletal MyocytesIC50 (Cholesterol Biosynthesis)45 nM[2]
Human Primary HepatocytesRelative IC50 (Cholesterol Synthesis)110 nM[3]
Rat HepatocytesIC50 (SQS Activity)1.3 nM[4]
In Vivo Efficacy

This compound has been evaluated in various animal models and in human clinical trials, showing a dose-dependent reduction in cholesterol levels.

SpeciesModelDosageKey Efficacy Results
Rat WistarNot specifiedDose-dependent inhibition of hepatic cholesterol biosynthesis.[1]
Rabbit WHHLMI100 mg/kg/day (diet)-17.8% reduction in AUC of serum total cholesterol.[5][6]
200 mg/kg/day (diet)-30.3% reduction in AUC of serum total cholesterol.[5][6]
Dog BeagleNot specifiedDemonstrated lipid-lowering properties.[1]
Marmoset Common30 mg/kg/day (p.o.)Lowered plasma non-HDL cholesterol and triglycerides.[2]
100 mg/kg/day (p.o.)Lowered plasma non-HDL cholesterol and triglycerides.[2]
Cynomolgus Monkey -Not specifiedDemonstrated lipid-lowering properties.[1]
Human Hypercholesterolemia50 mg/daySignificant decrease in LDL-C levels.[1]
(Phase II/III Trials)100 mg/day (monotherapy)-21.6% to -23.4% reduction in LDL-C.[5][7]
100 mg/day (+ statin)-18.0% reduction in LDL-C (additional to statin effect).[5][7]

Cross-Species Metabolism and Pharmacokinetics

This compound is a prodrug that is rapidly absorbed and metabolized to its active form, T-91485 (M-I), in vivo.[1][8] The pharmacokinetic profile of the active metabolite is crucial for understanding its efficacy and potential for toxicity.

SpeciesDoseBioavailability (Parent Drug)Key Pharmacokinetic Parameters of Active Metabolite (T-91485/M-I)Primary Elimination Route
Rat 10 mg/kg (oral)3.5%[8][9]Cmax: 144 ng/mLTmax: 2.0 hrAUC: 1130 ng·h/mLFecal[8][9]
Dog 10 mg/kg (oral)8.2%[8][9]Cmax: 445 ng/mLTmax: 2.8 hrAUC: 4270 ng·h/mLFecal[8][9]
Cynomolgus Monkey Not specifiedNot availableNot availableNot available
Human Not specifiedNot availablePharmacokinetic characteristics confirmed to be similar to animal studies.[8]Not specified

Note: In rats, the concentration of the active metabolite M-I in the liver, the primary site of action, was found to be significantly higher than in the plasma.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway cluster_Statins Statin Inhibition cluster_this compound This compound Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ...multiple steps... Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... HMG_CoA_Reductase->Mevalonate Squalene_Synthase->Squalene

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and this compound.

Experimental_Workflow cluster_InVivo In Vivo Efficacy Study (Rat Model) cluster_InVitro In Vitro Efficacy Study (HepG2 Cells) Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Dosing Oral Administration of this compound or Vehicle Animal_Acclimation->Dosing Radiolabel_Injection Intravenous Injection of [2-14C] Acetate Dosing->Radiolabel_Injection Tissue_Harvest Liver Tissue Harvest Radiolabel_Injection->Tissue_Harvest Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction Cholesterol_Analysis Quantification of [14C] Cholesterol Lipid_Extraction->Cholesterol_Analysis Data_Analysis Data Analysis and Comparison Cholesterol_Analysis->Data_Analysis Cell_Culture Culture HepG2 Cells Treatment Incubate with this compound (T-91485) or Vehicle Cell_Culture->Treatment Radiolabel_Incubation Incubate with [14C] Acetate Treatment->Radiolabel_Incubation Cell_Lysis Cell Lysis Radiolabel_Incubation->Cell_Lysis InVitro_Lipid_Extraction Lipid Extraction Cell_Lysis->InVitro_Lipid_Extraction InVitro_Cholesterol_Analysis Quantification of [14C] Cholesterol InVitro_Lipid_Extraction->InVitro_Cholesterol_Analysis InVitro_Data_Analysis IC50 Determination InVitro_Cholesterol_Analysis->InVitro_Data_Analysis

Caption: Generalized experimental workflows for in vivo and in vitro assessment of this compound's efficacy.

Experimental Protocols

In Vitro Cholesterol Synthesis Assay in HepG2 Cells

This protocol outlines a method to determine the in vitro efficacy of this compound's active metabolite (T-91485) in inhibiting cholesterol synthesis in a human liver cell line.

1. Cell Culture and Plating:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of T-91485 in serum-free DMEM.

  • Aspirate the culture medium from the cells and replace it with the medium containing different concentrations of T-91485 or vehicle (DMSO).

  • Incubate the cells for 2 hours.

3. Radiolabeling:

  • Prepare a solution of [1-14C] acetic acid sodium salt in serum-free DMEM (final concentration, e.g., 1 µCi/mL).

  • Add the radiolabeled medium to each well and incubate for an additional 2 hours.

4. Cell Lysis and Lipid Extraction:

  • Aspirate the radiolabeled medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding a solution of chloroform:methanol (2:1, v/v).

  • Scrape the cells and transfer the lysate to a glass tube.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

5. Saponification and Sterol Extraction:

  • Evaporate the organic solvent under a stream of nitrogen.

  • Resuspend the lipid extract in ethanolic KOH and heat at 60°C for 1 hour to saponify the lipids.

  • Add water and extract the non-saponifiable lipids (containing cholesterol) with hexane.

  • Repeat the hexane extraction three times.

6. Quantification and Data Analysis:

  • Combine the hexane extracts and evaporate to dryness.

  • Resuspend the sample in a small volume of a suitable solvent.

  • Quantify the amount of [14C]-cholesterol using thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.

  • Calculate the percentage of inhibition of cholesterol synthesis for each concentration of T-91485 compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Inhibition of Cholesterol Biosynthesis in Rats

This protocol describes a method to assess the in vivo efficacy of this compound in inhibiting hepatic cholesterol synthesis in a rodent model.

1. Animal Acclimation and Dosing:

  • Acclimate male Wistar rats for at least one week with free access to food and water.

  • Fast the rats overnight before the experiment.

  • Administer this compound or vehicle control orally by gavage at the desired doses.

2. Radiolabeling:

  • At a specified time post-dosing (e.g., 1 hour), administer a saline solution of [2-14C] acetate intravenously via the tail vein (e.g., 20 µCi/rat).

3. Tissue Collection:

  • One hour after the administration of the radiolabel, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Immediately excise the liver, rinse with ice-cold saline, blot dry, and weigh.

4. Lipid Extraction and Saponification:

  • Homogenize a portion of the liver in a chloroform:methanol (2:1, v/v) solution.

  • Extract the total lipids as described in the in vitro protocol.

  • Saponify the lipid extract with ethanolic KOH.

5. Sterol Extraction and Quantification:

  • Extract the non-saponifiable lipids with hexane.

  • Wash the hexane extract with water to remove any remaining water-soluble contaminants.

  • Evaporate the hexane and dissolve the residue in a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Express the rate of cholesterol synthesis as the amount of [14C] acetate incorporated into cholesterol per gram of liver per hour.

  • Calculate the percentage of inhibition of cholesterol synthesis in the this compound-treated groups relative to the vehicle-treated control group.

  • Determine the ED50 (the dose required to achieve 50% of the maximum inhibition) by plotting the percentage of inhibition against the dose of this compound.

This comparative guide provides a detailed overview of this compound's efficacy and metabolism across various species. The data and protocols presented can serve as a valuable resource for researchers in the field of lipid-lowering drug discovery and development.

References

Independent Replication of Lapaquistat's Lipid-Lowering Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipid-lowering effects of the squalene synthase inhibitor, lapaquistat (TAK-475), with other prominent lipid-lowering therapies. This compound's development was halted due to hepatic safety concerns, yet its mechanism of action remains a subject of scientific interest. This document summarizes the available clinical trial data for this compound and contrasts its performance with established and contemporary alternatives, supported by experimental data and detailed methodologies.

Overview of this compound and Alternatives

This compound was developed as a cholesterol-lowering agent that acts downstream of HMG-CoA reductase, the target of statins. By inhibiting squalene synthase, this compound was designed to reduce cholesterol synthesis without affecting the production of upstream isoprenoids, potentially avoiding the myopathy associated with statins.[1] However, clinical development was terminated due to evidence of hepatotoxicity at higher doses.[2] This guide compares this compound to statins, ezetimibe, PCSK9 inhibitors, and bempedoic acid.

Comparative Efficacy of Lipid-Lowering Agents

The following tables summarize the lipid-lowering efficacy of this compound and its alternatives based on data from clinical trials.

Table 1: this compound Efficacy Data (Pooled from 12 Phase II/III Trials)
Treatment GroupNDurationLDL-C Reduction (%)Non-HDL-C Reduction (%)Total Cholesterol Reduction (%)Triglycerides Reduction (%)
This compound 50 mg (Monotherapy)98112 weeks18%Significant ReductionSignificant ReductionSignificant Reduction
This compound 100 mg (Monotherapy)264612 weeks23%[1]Significant ReductionSignificant ReductionSignificant Reduction
This compound 50 mg + Statin-24 weeksAdditional 14%Significant ReductionSignificant ReductionSignificant Reduction
This compound 100 mg + Statin-24 weeksAdditional 19%[1]Significant ReductionSignificant ReductionSignificant Reduction

Data sourced from a pooled analysis of 6,151 patients.[2][3] "Significant Reduction" indicates a statistically significant decrease compared to placebo, though the exact percentage from the pooled analysis is not always specified.

Table 2: Comparative Efficacy of Alternative Lipid-Lowering Therapies
Drug ClassExample Drug(s)Typical LDL-C Reduction (%) (Monotherapy)Mechanism of Action
StatinsAtorvastatin, Rosuvastatin30-60%HMG-CoA Reductase Inhibition
Cholesterol Absorption InhibitorEzetimibe15-20%NPC1L1 Inhibition
PCSK9 InhibitorsEvolocumab, Alirocumab50-70%PCSK9 Inhibition
ATP Citrate Lyase (ACL) InhibitorBempedoic Acid15-25%ATP Citrate Lyase Inhibition

Efficacy ranges are approximate and can vary based on dosage, patient population, and baseline lipid levels.

Safety and Tolerability Profile

Table 3: Comparative Safety Overview
Drug ClassCommon Adverse EventsSerious Adverse Events
This compound Elevated liver enzymes (ALT/AST)Hepatotoxicity (fulfilling Hy's Law criteria in some cases at 100 mg dose)[1]
Statins Myalgia, headache, gastrointestinal upsetMyopathy, rhabdomyolysis, new-onset diabetes, elevated liver enzymes
Ezetimibe Diarrhea, sinusitis, arthralgiaGenerally well-tolerated; rare hypersensitivity reactions
PCSK9 Inhibitors Injection site reactions, nasopharyngitisNeurocognitive events (rare, and causality debated)
Bempedoic Acid Hyperuricemia, tendon rupture (rare), increased creatinine-

Experimental Protocols

The following methodologies are based on the published pooled analysis of the this compound clinical trials and standard practices in lipid-lowering drug assessment.

This compound Clinical Trial Protocol (General Overview)
  • Study Design: The this compound clinical program included multiple Phase II and III randomized, double-blind, placebo-controlled, parallel-group trials.[3]

  • Participant Population: Patients with primary hypercholesterolemia, including those with heterozygous and homozygous familial hypercholesterolemia.[1] Key inclusion criteria typically involved baseline LDL-C levels above a certain threshold (e.g., >130 mg/dL) and triglycerides below a certain limit (e.g., <400 mg/dL).[2]

  • Interventions: this compound was administered orally at doses of 25 mg, 50 mg, or 100 mg daily, either as monotherapy or in combination with ongoing statin therapy.[3]

  • Lipid Measurement:

    • Primary Endpoint: The primary efficacy measure was the percent change in LDL-C from baseline to the end of the treatment period.[3]

    • Methodology: Direct LDL-C was measured using preparative ultracentrifugation. In at least one study, the Friedewald formula was used when triglycerides were <400 mg/dL.[2] Other lipid parameters, including total cholesterol, HDL-C, triglycerides, and non-HDL-C, were also assessed using standard automated enzymatic assays.

  • Safety Monitoring: Liver function tests (ALT and AST) were monitored regularly. An increase in ALT/AST of ≥3 times the upper limit of normal on two consecutive visits was a key safety endpoint.[3] Creatine kinase (CK) levels were also monitored to assess muscle safety.[1]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway to Cholesterol AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids FarnesylPP Farnesyl Pyrophosphate Isoprenoids->FarnesylPP Squalene Squalene FarnesylPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Statin Statins Statin->HMGCoA This compound This compound This compound->Squalene

Caption: Cholesterol biosynthesis pathway with inhibition points.

Lipid-Lowering Drug Targets

Intestine Intestine Cholesterol Absorption Liver Liver Cholesterol Synthesis & LDL Receptor Regulation Intestine->Liver Cholesterol Delivery Bloodstream Bloodstream Circulating LDL Liver->Bloodstream LDL Uptake Ezetimibe Ezetimibe Ezetimibe->Intestine Inhibits Statins Statins Statins->Liver Inhibits Synthesis This compound This compound This compound->Liver Inhibits Synthesis BempedoicAcid Bempedoic Acid BempedoicAcid->Liver Inhibits Synthesis PCSK9i PCSK9 Inhibitors PCSK9i->Liver Upregulates LDL Receptors

Caption: Targets of different lipid-lowering drug classes.

Clinical Trial Workflow

Screening Patient Screening (Hypercholesterolemia) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12-24 weeks) Randomization->Treatment This compound vs. Placebo/Active Comparator FollowUp End of Treatment Follow-up Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis

Caption: Generalized workflow of a lipid-lowering clinical trial.

Conclusion

The clinical development of this compound demonstrated that inhibition of squalene synthase is a viable mechanism for lowering LDL cholesterol.[3] The pooled analysis of its clinical trial program provides valuable data on its efficacy and safety profile. While this compound itself did not proceed to market due to dose-limiting hepatotoxicity, the research into this therapeutic target has contributed to the broader understanding of cholesterol metabolism and the development of novel lipid-lowering strategies.[1][2] The comparison with other agents highlights the diverse mechanisms available for managing hypercholesterolemia, each with a distinct efficacy and safety profile that allows for a tailored therapeutic approach for patients.

References

Lapaquistat: A Comparative Analysis of In Vitro and In Vivo Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Unlike statins, which target HMG-CoA reductase at an earlier step, this compound's mechanism of action is further downstream, specifically inhibiting the conversion of farnesyl diphosphate to squalene.[2][3] This targeted approach was hypothesized to reduce cholesterol levels effectively while potentially avoiding some of the off-target effects associated with statins by not disturbing the synthesis of other essential molecules derived from the mevalonate pathway.[3] However, the clinical development of this compound was halted due to concerns about hepatotoxicity at higher doses.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to offer valuable insights for researchers in lipid-lowering drug development.

In Vitro Effects of this compound

This compound has demonstrated potent inhibitory activity on cholesterol synthesis in various in vitro models.

Inhibition of Squalene Synthase
Inhibition of Cholesterol Synthesis in Cell Lines

This compound has been shown to be a powerful competitive inhibitor of cholesterol synthesis in human hepatoma HepG2 cells.[5][6] Studies have demonstrated that this compound effectively reduces cellular cholesterol levels in a dose-dependent manner.[7]

Table 1: Summary of In Vitro Effects of this compound

ParameterCell LineEffectConcentration/DoseReference
Cholesterol SynthesisHepG2Potent competitive inhibitionNot specified[5][6]
LDL Receptor BindingHepG2IncreasedNot specified[5]
Hepatic Cholesterol Biosynthesis (in vivo proxy)RatsED50 of 2.9 mg/kg2.9 mg/kg[5]

In Vivo Effects of this compound

The in vivo effects of this compound have been extensively studied in animal models and human clinical trials, demonstrating significant lipid-lowering efficacy but also raising safety concerns.

Animal Studies

In animal models of hypercholesterolemia, such as Watanabe Heritable Hyperlipidemic (WHHL) rabbits, this compound has shown significant reductions in plasma cholesterol and triglyceride levels.[8] These studies also indicated that this compound could suppress the development of atherosclerosis and promote the transformation of unstable atherosclerotic plaques into more stable fibrous lesions.[8]

Clinical Trials

Phase II and III clinical trials involving over 6,000 patients confirmed the dose-dependent efficacy of this compound in lowering low-density lipoprotein cholesterol (LDL-C).[4][9]

Table 2: Summary of this compound's Effects on Lipid Parameters in Clinical Trials (Monotherapy)

ParameterDoseMean Percent Change from BaselinePlaceboReference
LDL-C50 mg-18%-[9]
LDL-C100 mg-21.6% to -23%-[4][9]
Non-HDL-C50 mg/100 mgSignificant Reduction-[9]
Total Cholesterol50 mg/100 mgSignificant Reduction-[9]
Apolipoprotein B50 mg/100 mgSignificant Reduction-[9]
Triglycerides50 mg/100 mgSignificant Reduction-[9]
VLDL-C50 mg/100 mgSignificant Reduction-[9]

Table 3: Summary of this compound's Effects on Lipid Parameters in Combination with Atorvastatin

ParameterThis compound DoseMean Additional Percent Change from BaselinePlaceboReference
LDL-C50 mg-14%-[9]
LDL-C100 mg-18% to -19%-[4][9]
Adverse Effects

The primary reason for the discontinuation of this compound's development was the observation of elevated liver enzymes (alanine aminotransferase and aspartate aminotransferase) at the 100 mg dose.[4][9] In some cases, this was accompanied by an increase in bilirubin, raising concerns about potential severe liver injury.[4]

Table 4: Incidence of Elevated Liver Enzymes in this compound Clinical Trials (≥3x Upper Limit of Normal on ≥2 consecutive visits)

Treatment GroupIncidenceReference
This compound 100 mg2.0% - 2.7%[4]
Placebo0.3%[4]
Low-dose Atorvastatin0.7%[4]

Experimental Protocols

In Vitro: Inhibition of Cholesterol Synthesis in HepG2 Cells
  • Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Measurement of Cholesterol Synthesis: Cholesterol synthesis is typically measured by the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular cholesterol. After incubation, cellular lipids are extracted, and the amount of radioactivity incorporated into the cholesterol fraction is quantified by scintillation counting.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in cholesterol synthesis compared to the vehicle control.

In Vivo: Study in WHHL Rabbits
  • Animal Model: Watanabe Heritable Hyperlipidemic (WHHL) rabbits, which have a genetic defect in the LDL receptor, are used as a model for familial hypercholesterolemia.[10][11]

  • Treatment: Rabbits are fed a standard chow diet supplemented with this compound at different doses (e.g., 100 or 200 mg/kg/day) for an extended period (e.g., 32 weeks).[8] A control group receives the standard diet without the drug.

  • Lipid Profile Analysis: Blood samples are collected at regular intervals to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.[8] Lipoprotein fractions can be separated by ultracentrifugation.[8]

  • Atherosclerosis Assessment: At the end of the study, the aorta and coronary arteries are dissected for histological and immunohistochemical analysis to assess the extent and composition of atherosclerotic plaques.[8]

Visualizations

Cholesterol Biosynthesis Pathway and this compound's Mechanism of Action

Cholesterol_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway (Cholesterol Synthesis) cluster_inhibition Drug Inhibition Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA HMG-CoA Reductase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Farnesyl_PP Farnesyl_PP Isoprenoids->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Statins Statins Statins->HMG_CoA Inhibition This compound This compound This compound->Squalene Inhibition

Caption: this compound inhibits squalene synthase, a downstream enzyme in the cholesterol biosynthesis pathway.

Experimental Workflow for In Vivo WHHL Rabbit Study

WHHL_Rabbit_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure (32 Weeks) cluster_analysis Data Analysis Animal_Model WHHL Rabbits (n=X per group) Diet Standard Chow Diet Animal_Model->Diet Treatment_Groups Control This compound (Low Dose) This compound (High Dose) Diet->Treatment_Groups Treatment_Administration Daily Oral Administration Treatment_Groups->Treatment_Administration Blood_Sampling Regular Blood Sampling (e.g., every 4 weeks) Treatment_Administration->Blood_Sampling Atherosclerosis_Assessment Histological & Immunohistochemical Analysis of Arteries Treatment_Administration->Atherosclerosis_Assessment End of Study Lipid_Analysis Plasma Lipid Profile (TC, LDL-C, HDL-C, TG) Blood_Sampling->Lipid_Analysis

Caption: Workflow for evaluating this compound's in vivo effects in WHHL rabbits.

Conclusion

This compound demonstrated significant LDL-C lowering efficacy both as a monotherapy and in combination with statins. Its targeted inhibition of squalene synthase presented a novel approach to hypercholesterolemia treatment. However, the dose-dependent hepatotoxicity observed in clinical trials ultimately led to the cessation of its development. The data and experimental protocols presented in this guide offer a comprehensive overview of this compound's pharmacological profile, providing valuable lessons and a comparative benchmark for the ongoing development of novel lipid-lowering therapies. The challenge of balancing efficacy with a favorable safety profile, particularly concerning liver function, remains a critical consideration in this therapeutic area.

References

Lapaquistat's Anti-Inflammatory Properties: A Comparative Analysis in Preclinical and Clinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory properties of Lapaquistat (TAK-475), a squalene synthase inhibitor, across various experimental models. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

This compound, originally developed for hypercholesterolemia, has demonstrated notable anti-inflammatory effects. Clinical studies have shown a dose-dependent reduction in high-sensitivity C-reactive protein (hsCRP), a key inflammatory marker.[1][2] In preclinical in vitro models designed to mimic the inflammatory conditions of Mevalonate Kinase Deficiency (MKD), this compound's active metabolite, TAK-475 M-I, has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4] This guide will delve into the data supporting these findings and compare this compound's performance against placebo and, where applicable, indirectly with statins.

Mechanism of Action: Squalene Synthase Inhibition and Anti-Inflammatory Effects

This compound inhibits squalene synthase, an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. Unlike statins, which inhibit HMG-CoA reductase, this compound's mechanism allows for the continued production of important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for protein prenylation, a process essential for the proper functioning of small GTPases like Rho, Rac, and Ras, which are involved in inflammatory signaling. In conditions like MKD, a deficiency in these isoprenoids leads to increased production of inflammatory cytokines. By inhibiting squalene synthase, this compound leads to an accumulation of FPP and GGPP, which can then exert anti-inflammatory effects by attenuating cytokine production.[3]

Cholesterol Biosynthesis and this compound's Mechanism HMG-CoA HMG-CoA HMG-CoA_reductase HMG-CoA reductase HMG-CoA->HMG-CoA_reductase Mevalonate Mevalonate Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate->Isoprenoid Intermediates FPP Farnesyl Pyrophosphate (FPP) Isoprenoid Intermediates->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene_synthase Squalene synthase FPP->Squalene_synthase Protein_Prenylation Protein Prenylation (e.g., Rho, Ras) GGPP->Protein_Prenylation Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG-CoA_reductase inhibit This compound This compound This compound->Squalene_synthase inhibit HMG-CoA_reductase->Mevalonate Squalene_synthase->Squalene Anti_inflammatory_effects Anti-inflammatory effects Protein_Prenylation->Anti_inflammatory_effects

Diagram 1: this compound's mechanism of action in the cholesterol biosynthesis pathway.

Quantitative Data Summary

Clinical Model: Reduction of high-sensitivity C-Reactive Protein (hsCRP)

A meta-analysis of 12 phase II and III clinical trials involving 6,151 patients provides robust data on this compound's ability to reduce hsCRP levels.[1][5]

Treatment GroupNumber of StudiesDosageMean % Change in hsCRP (vs. Placebo)
This compound Monotherapy550 mg/dayStatistically significant reduction (exact mean % not specified in abstracts)
This compound Monotherapy12100 mg/day-21.6% to -23.4% (Significant reduction)[1][5]
This compound + Statin-50 mg/dayTrended towards significance (P=0.059)
This compound + Statin-100 mg/daySignificant reduction (P<0.001)

Note: The clinical development of this compound at the 100 mg dose was halted due to concerns about potential liver toxicity.[1]

In Vitro Models: Cytokine Inhibition

1. MKD Model in Human THP-1 cells and PBMCs

In a model simulating Mevalonate Kinase Deficiency (MKD), this compound's active metabolite (TAK-475 M-I) demonstrated a dose-dependent inhibition of LPS-induced IL-1β production.[3]

Cell TypeTreatmentConcentration of TAK-475 M-I% Inhibition of IL-1β
Human PBMCsSimvastatin + LPS + TAK-475 M-I1000 nmol/L41% [3]
THP-1 cellsSimvastatin + LPS + TAK-475 M-I30 - 1000 nmol/LDose-dependent inhibition (specific % not detailed in abstract)[3]

2. MKD Model in Murine RAW 264.7 Macrophages

In another MKD model using murine macrophages, this compound was shown to reduce the release of pro-inflammatory cytokines induced by alendronate and LPS.[4]

Cell TypeTreatmentOutcome
RAW 264.7 cellsAlendronate + LPS + this compoundReduction in IL-6 and TNF-α release (quantitative data not available in abstract)[4]

Detailed Experimental Protocols

In Vitro Model 1: Simulating MKD in Human THP-1 Cells and PBMCs

Objective: To evaluate the effect of this compound's active metabolite (TAK-475 M-I) on IL-1β production in an in vitro model of Mevalonate Kinase Deficiency (MKD).

Experimental Workflow:

MKD Model Workflow cluster_0 Cell Culture cluster_1 MKD Induction cluster_2 Treatment and Stimulation cluster_3 Analysis THP1 Human Monocytic THP-1 Cells Simvastatin Incubate with Simvastatin (to deplete isoprenoids) THP1->Simvastatin PBMCs Human Peripheral Blood Mononuclear Cells (PBMCs) PBMCs->Simvastatin TAK475_MI Treat with TAK-475 M-I (30-1000 nmol/L) Simvastatin->TAK475_MI LPS Stimulate with LPS TAK475_MI->LPS ELISA Measure IL-1β in supernatant (ELISA) LPS->ELISA

Diagram 2: Experimental workflow for the in vitro MKD model in THP-1 cells and PBMCs.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells or human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Induction of MKD-like State: Cells are incubated with simvastatin to inhibit HMG-CoA reductase, thereby depleting downstream mevalonate-derived isoprenoids, mimicking the biochemical state of MKD.

  • Treatment: The simvastatin-treated cells are then incubated with various concentrations of TAK-475 M-I (ranging from 30 to 1000 nmol/L) for 48 hours.[3]

  • Inflammatory Challenge: Following treatment with TAK-475 M-I, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Quantification of IL-1β: The concentration of IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Note: Specific concentrations of simvastatin and LPS, and detailed incubation times, are not fully available in the referenced abstracts and would be found in the full-text publications.

In Vitro Model 2: Simulating MKD in Murine RAW 264.7 Macrophages

Objective: To assess the effect of this compound on the production of IL-6 and TNF-α in a murine macrophage model of MKD.

Methodology:

  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in appropriate media.

  • Induction of MKD-like State: The cells are treated with alendronate, a nitrogen-containing bisphosphonate that inhibits farnesyl pyrophosphate synthase, to create a state of isoprenoid deficiency.

  • Treatment: this compound is added to the cell cultures.

  • Inflammatory Challenge: The cells are subsequently stimulated with LPS to induce the production of inflammatory cytokines.

  • Quantification of Cytokines: The levels of IL-6 and TNF-α in the cell culture supernatant are measured, likely via ELISA.

Note: The precise concentrations of alendronate, this compound, and LPS, as well as the incubation periods, are not specified in the available abstracts.[4]

Comparison with Alternatives

Placebo: In clinical trials, this compound at a dose of 100 mg/day demonstrated a statistically significant reduction in hsCRP levels compared to placebo.[1]

Statins: The anti-inflammatory effects of this compound, particularly the reduction in hsCRP, are noted to be similar to those observed with statin therapy.[1] Statins are well-known for their pleiotropic anti-inflammatory effects, which are attributed to the inhibition of the mevalonate pathway and subsequent reduction in isoprenoid synthesis. A key differentiating factor is that this compound achieves its anti-inflammatory effect by increasing the levels of FPP and GGPP, whereas statins decrease them. This distinction may have implications for side-effect profiles, although the clinical development of this compound was halted for other safety reasons.

Conclusion

The available data from both clinical and preclinical models validate the anti-inflammatory properties of this compound. Its unique mechanism of action, which involves the inhibition of squalene synthase and the subsequent accumulation of anti-inflammatory isoprenoids, distinguishes it from statins. While its development for hypercholesterolemia was discontinued, the findings regarding its anti-inflammatory effects suggest that the targeted inhibition of squalene synthase could be a viable strategy for modulating inflammatory responses in specific disease contexts, such as autoinflammatory disorders like MKD. Further research into the therapeutic potential of this mechanism in inflammatory diseases is warranted.

References

Lapaquistat's Impact on Cardiovascular Risk Markers: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lapaquistat (TAK-475), a squalene synthase inhibitor, was developed as a cholesterol-lowering agent. Unlike statins that target HMG-CoA reductase, this compound acts further down the cholesterol biosynthesis pathway.[1] This guide provides a comprehensive comparison of this compound's effects on key cardiovascular risk markers versus a placebo, based on data from a meta-analysis of 12 Phase II and III clinical trials involving over 6,000 patients.[2][3] The development of this compound was halted due to potential hepatic safety concerns at the 100 mg dose.[3][4]

Quantitative Data Summary

The following tables summarize the mean percentage change from baseline in various cardiovascular risk markers for this compound compared to placebo in monotherapy studies.

Table 1: Effect of this compound Monotherapy on Lipid Parameters (12 Weeks) [2][5]

ParameterPlacebo (Mean % Change)This compound 50 mg (Mean % Change)This compound 100 mg (Mean % Change)
LDL-C-1.8%-18%-23.4%
Non-HDL-C--Significantly Reduced
Total Cholesterol--Significantly Reduced
Apolipoprotein B--Significantly Reduced
VLDL-C--Significantly Reduced
Triglycerides--Significantly Reduced*

*P≤0.01 vs placebo. Specific percentage changes for these parameters in monotherapy were not consistently reported in the pooled analysis but were noted as significantly reduced.[4]

Table 2: Effect of this compound Monotherapy on High-Sensitivity C-Reactive Protein (hs-CRP) [4][6]

ParameterPlacebo (Median % Change)This compound 50 mg (Median % Change)This compound 100 mg (Median % Change)
hs-CRP-Trended towards significance (P=0.059)Significantly Reduced (P<0.001)

Experimental Protocols

The data presented is primarily from a pooled analysis of 12 randomized, double-blind, parallel, placebo- or active-controlled Phase II and III clinical trials with durations ranging from 6 to 96 weeks.[2][3]

Patient Population: The trials enrolled patients with dyslipidemia, including those with primary hypercholesterolemia and both heterozygous and homozygous familial hypercholesterolemia.[2][4]

Inclusion Criteria:

  • Elevated LDL-C levels, typically >100 mg/dL or >130 mg/dL depending on cardiovascular risk.[4]

  • Triglyceride levels <400 mg/dL.[4]

Exclusion Criteria:

  • Baseline alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels >1.5 times the upper limit of normal (ULN).[2][4]

  • Creatine phosphokinase (CK) levels >3 times ULN.[2][4]

Interventions:

  • This compound acetate was administered orally at daily doses of 25 mg, 50 mg, or 100 mg.[3]

  • The comparator was a placebo.[2]

Efficacy Endpoints:

  • Primary Endpoint: The percent change from baseline in directly measured LDL-C (using preparative ultracentrifugation in most studies).[4][7]

  • Secondary Endpoints: Percent change from baseline in other lipid parameters including non-HDL-C, total cholesterol, apolipoprotein B, VLDL-C, triglycerides, HDL-C, and hs-CRP.[4]

Statistical Analysis:

  • An analysis of covariance (ANCOVA) was used to compare treatment groups, with terms for treatment, study, and baseline value.[4]

Visualizations

Signaling Pathway

HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Squalene_Synthase Squalene Synthase Isoprenoids->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA_Reductase Inhibits This compound This compound This compound->Squalene_Synthase Inhibits HMG_CoA_Reductase->Mevalonate Squalene_Synthase->Squalene

Caption: Cholesterol biosynthesis pathway showing inhibition points of statins and this compound.

Experimental Workflow

Screening Patient Screening (Hypercholesterolemia) Randomization Randomization Screening->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Lapaquistat_50 This compound 50 mg Group Randomization->Lapaquistat_50 Lapaquistat_100 This compound 100 mg Group Randomization->Lapaquistat_100 Treatment_Phase 12-Week Treatment Period Placebo_Group->Treatment_Phase Lapaquistat_50->Treatment_Phase Lapaquistat_100->Treatment_Phase Endpoint_Analysis Endpoint Analysis (% Change in Risk Markers) Treatment_Phase->Endpoint_Analysis

Caption: Generalized workflow for this compound Phase II/III monotherapy clinical trials.

References

Lapaquistat: A Head-to-Head Efficacy Analysis Against Other Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lapaquistat (TAK-475), a potent, orally administered squalene synthase inhibitor, represented a novel therapeutic approach to hypercholesterolemia. Its development, however, was halted in late-stage clinical trials due to concerns over liver toxicity at doses required for commercial viability. This guide provides a detailed comparison of this compound's lipid-lowering efficacy against other major classes of lipid-lowering agents, including statins, ezetimibe, and fibrates, based on available clinical trial data.

Mechanism of Action: A Different Approach to Cholesterol Synthesis Inhibition

This compound acts by inhibiting squalene synthase, an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2] This mechanism differs from that of statins, which inhibit HMG-CoA reductase, the rate-limiting step in cholesterol synthesis.[3] By targeting a later step, this compound was designed to avoid the depletion of essential isoprenoid intermediates, a process linked to some of the side effects associated with statins, such as myopathy.[1][4] Inhibition of squalene synthase leads to an upregulation of low-density lipoprotein (LDL) receptors in the liver, thereby increasing the clearance of LDL cholesterol (LDL-C) from the circulation.[4]

Below is a diagram illustrating the cholesterol biosynthesis pathway and the distinct points of inhibition for this compound and statins.

HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Farnesyl_PP Farnesyl Pyrophosphate Isoprenoids->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statin Statins Statin->Mevalonate This compound This compound This compound->Squalene

Figure 1. Cholesterol biosynthesis pathway showing the inhibition points of statins and this compound.

Head-to-Head Efficacy: A Comparative Analysis

Direct head-to-head clinical trials comparing this compound with lipid-lowering agents other than statins are not available due to the termination of its development program.[5] However, a pooled analysis of 12 Phase II and III clinical trials involving over 6,000 patients provides substantial data on this compound's efficacy, both as a monotherapy and in combination with statins.[6][7][8] The following tables compare the lipid-lowering effects of this compound with those of statins, ezetimibe, and fibrates, with data for the latter agents drawn from published meta-analyses and large clinical trials.

Table 1: Comparison of LDL-C Lowering Efficacy
Drug ClassAgent(s)Typical Monotherapy LDL-C ReductionAdditional LDL-C Reduction with Statin
Squalene Synthase Inhibitor This compound (50mg)~18%[6]~14%[6]
This compound (100mg)~23%[6]~19%[6]
HMG-CoA Reductase Inhibitors Statins (various)30% - 58%[4]N/A
Cholesterol Absorption Inhibitor Ezetimibe~15% - 18%[4]~15% - 20%[7]
Fibrates Fenofibrate~5% - 20%[9]Varies
Table 2: Effects on Other Lipid Parameters (Monotherapy)
Drug ClassAgentTriglycerides (TG)High-Density Lipoprotein Cholesterol (HDL-C)
Squalene Synthase Inhibitor This compound (100mg)Significant Reduction[6]Small, non-significant increase[10]
HMG-CoA Reductase Inhibitors Statins (various)Moderate ReductionModest Increase
Cholesterol Absorption Inhibitor EzetimibeMinor ReductionMinor Increase
Fibrates Fenofibrate20% - 50% Reduction[9]10% - 25% Increase[9]

Experimental Protocols: this compound Phase III Program Overview

Detailed protocols for individual this compound clinical trials are not publicly available. However, a pooled analysis of the Phase II/III program provides insights into the general study design.[6][8]

The trials were typically randomized, double-blind, parallel-group, and placebo- or active-controlled, with durations ranging from 6 to 96 weeks.[7][8] The patient population consisted of individuals with primary hypercholesterolemia, including those with heterozygous or homozygous familial hypercholesterolemia.[6] Key inclusion criteria often included an LDL-C level above 100 mg/dL and triglycerides below 400 mg/dL.[6] The primary endpoint was typically the percent change in LDL-C from baseline.[8]

The general workflow of these clinical trials is depicted in the diagram below.

cluster_treatment Treatment Arms Screening Screening and Dietary Stabilization Randomization Randomization Screening->Randomization Lapaquistat_mono This compound Monotherapy (25, 50, or 100 mg) Randomization->Lapaquistat_mono 1:1:1:1 Lapaquistat_combo This compound + Statin Randomization->Lapaquistat_combo Placebo Placebo Randomization->Placebo Active_Control Active Control (Statin) Randomization->Active_Control Treatment Treatment Period (6-96 weeks) Follow_up Follow-up and Data Analysis Treatment->Follow_up Lapaquistat_mono->Treatment Lapaquistat_combo->Treatment Placebo->Treatment Active_Control->Treatment

Figure 2. Generalized workflow of the this compound Phase III clinical trials.

Safety and Tolerability: The Reason for Discontinuation

The clinical development of this compound was terminated due to findings of dose-dependent liver toxicity.[1][5] Specifically, the 100 mg dose was associated with a higher incidence of elevated liver transaminases (ALT and AST) compared to placebo or statin monotherapy.[6][7][8] In a pooled analysis, the incidence of ALT elevations greater than three times the upper limit of normal on two consecutive occasions was 2.0% for this compound 100 mg versus 0.3% for placebo.[7][8] Two patients receiving the 100 mg dose met the criteria for "Hy's Law," indicating a high risk of fatal drug-induced liver injury.[6][7]

While the 50 mg dose of this compound did not show evidence of hepatotoxicity, it was not considered commercially viable due to its modest LDL-C lowering effect compared to existing therapies.[6] Interestingly, this compound was not associated with an increased risk of muscle-related side effects, a common concern with statins.[6]

Conclusion

This compound demonstrated a novel mechanism for lowering LDL-C and other atherogenic lipoproteins. Its efficacy at the 100 mg dose was statistically significant, though more modest than that of potent statins.[6] The primary reason for the cessation of its development was a concerning safety signal of hepatotoxicity at this dose.[5][6] While the 50 mg dose appeared to have a better safety profile, its lipid-lowering effects were not superior to other available non-statin therapies like ezetimibe.[6] The experience with this compound underscores the challenges in developing new lipid-altering drugs, where a favorable balance of efficacy and safety is paramount. Although it did not reach the market, the study of this compound has provided valuable insights into the role of squalene synthase in cholesterol metabolism and the potential toxicities associated with its inhibition.

References

Safety Operating Guide

Navigating the Disposal of Lapaquistat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedure for Lapaquistat Disposal

The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal facility.[1] Chemical degradation or inactivation in a laboratory setting is not advised without validated protocols.

Step 1: Waste Identification and Segregation

  • Pure this compound (Solid): Unused or expired solid this compound should be treated as chemical waste.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and flasks, must be collected in a designated, sealed, and clearly labeled hazardous waste container for incineration.[1]

  • Contaminated Glassware: Reusable glassware should be decontaminated by soaking in a suitable laboratory cleaning solution. The initial rinsate from this cleaning process must be collected as hazardous waste.[1]

  • Empty Containers: Original vials or containers of this compound, even if empty, should be disposed of as hazardous chemical waste.[1][2] If the original container is compromised, the material should be transferred to a new, appropriate, and clearly labeled container.[1]

Step 2: Packaging and Labeling

  • All waste containers must be sturdy, leak-proof, and compatible with the waste they contain.[2]

  • Each container must be clearly labeled with a "Hazardous Waste" tag, and the full chemical name "this compound" must be written out.

  • Keep waste containers sealed when not in use.[2]

Step 3: Storage

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.

Step 4: Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Do not dispose of this compound down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) forbids the flushing of hazardous waste pharmaceuticals.[3]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Alert personnel in the immediate area.

  • Wear appropriate Personal Protective Equipment (PPE) , including gloves, a lab coat, and safety glasses.

  • Contain the spill. For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then scoop the absorbed material into a sealed hazardous waste container.[1]

  • Decontaminate the spill area thoroughly with soap and water. All cleaning materials and the initial rinse water should be collected as hazardous waste.[1]

  • Report the spill to the laboratory supervisor or safety officer.[1]

Regulatory Framework

The disposal of pharmaceutical waste, including investigational compounds like this compound, is regulated by several agencies in the United States. The primary regulatory body is the EPA, which governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, state regulations, which may be more stringent than federal laws, must also be followed.[4]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

LapaquistatDisposal cluster_generation Waste Generation cluster_segregation Segregation cluster_procedure Disposal Procedure cluster_spill Spill Event start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Pure this compound (Solid) waste_type->solid Solid Compound contaminated_disposables Contaminated Disposables (Tips, Tubes, etc.) waste_type->contaminated_disposables Disposable Labware contaminated_glassware Contaminated Glassware waste_type->contaminated_glassware Reusable Glassware empty_containers Empty Containers waste_type->empty_containers Original Vials collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_disposables Collect in Labeled Hazardous Waste Bag/Container contaminated_disposables->collect_disposables decontaminate_glassware 1. Decontaminate with Cleaning Solution 2. Collect Initial Rinsate as Hazardous Waste contaminated_glassware->decontaminate_glassware collect_containers Treat as Hazardous Waste empty_containers->collect_containers incineration Dispose via Licensed Hazardous Waste Contractor (Incineration) collect_solid->incineration collect_disposables->incineration decontaminate_glassware->incineration collect_containers->incineration spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Absorbed Material in Hazardous Waste Container contain->collect_spill decontaminate_area Decontaminate Spill Area & Collect Cleaning Waste collect_spill->decontaminate_area decontaminate_area->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lapaquistat
Reactant of Route 2
Lapaquistat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.